Miocamycin
説明
This compound is a small molecule drug and has 1 investigational indication.
A macrolide antibiotic that has a wide antimicrobial spectrum and is particularly effective in respiratory and genital infections.
特性
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/b16-15+,19-17+/t25-,26-,27-,28+,31+,32+,33-,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZGCARKRHPOH-RQIKCTSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905087 | |
| Record name | Midecamycin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55881-07-7 | |
| Record name | Miocamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midecamycin acetate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miocamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midecamycin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucomycin V, 3B,9-diacetate 3,4B-dipropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDECAMYCIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T48CPS7U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Miocamycin: A Technical Guide to its Discovery, Biosynthesis, and Production from Streptomyces mycarofaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miocamycin, a 16-membered macrolide antibiotic, is a derivative of midecamycin, a natural product of Streptomyces mycarofaciens. This technical guide provides an in-depth overview of the discovery, origin, and production of this compound. It details the biosynthetic pathway, fermentation protocols for Streptomyces mycarofaciens, and methods for extraction, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction: Discovery and Origin
This compound is a semi-synthetic derivative of midecamycin, a macrolide antibiotic first isolated from the fermentation broth of Streptomyces mycarofaciens. The producing organism, S. mycarofaciens, is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities. The discovery of midecamycin and its subsequent chemical modification to yield this compound, which exhibits an enhanced antimicrobial spectrum and improved pharmacokinetic properties, underscores the importance of natural product scaffolds in drug discovery.
This compound is effective against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Biosynthesis of Midecamycin in Streptomyces mycarofaciens
The biosynthesis of midecamycin, the precursor to this compound, is a complex process orchestrated by a Type I polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The biosynthetic gene cluster for midecamycin in S. mycarofaciens encodes the necessary enzymatic machinery for the assembly of the macrolactone ring and its subsequent glycosylation and tailoring.
While the complete enzymatic pathway for midecamycin is not fully elucidated in publicly available literature, a putative pathway can be constructed based on the known biosynthesis of other 16-membered macrolides, such as tylosin and spiramycin, and the identified genes in the midecamycin cluster.
Polyketide Chain Assembly
The formation of the 16-membered macrolactone core of midecamycin is catalyzed by a modular Type I PKS. This large, multi-enzyme complex facilitates the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, in an assembly-line-like fashion. Each module of the PKS is responsible for one cycle of chain elongation and comprises several domains, including an acyltransferase (AT), an acyl carrier protein (ACP), and a ketosynthase (KS) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the growing polyketide chain.
Post-PKS Modifications
Following the synthesis and cyclization of the polyketide chain to form the macrolactone ring, a series of post-PKS modifications occur. These enzymatic reactions are crucial for the biological activity of the final molecule. Key modifications include:
-
Glycosylation: The attachment of sugar moieties is a critical step in the biosynthesis of most macrolide antibiotics. In the case of midecamycin, two deoxysugars, D-mycaminose and L-mycarose, are attached to the macrolactone core.
-
Acylation: The addition of acyl groups, such as acetyl or propionyl groups, to the sugar or macrolactone moieties is catalyzed by acyltransferases. The mdmB gene in S. mycarofaciens encodes a 3-O-acyltransferase responsible for this modification.[1][2]
-
Hydroxylation and Methylation: Other tailoring enzymes, such as cytochrome P450 monooxygenases and methyltransferases, may be involved in further modifying the structure.
Below is a DOT script for a generalized biosynthetic pathway for a 16-membered macrolide, which can be considered representative of midecamycin biosynthesis.
Caption: Generalized biosynthetic pathway of Midecamycin and its conversion to this compound.
Fermentation of Streptomyces mycarofaciens for Midecamycin Production
The production of midecamycin is achieved through submerged fermentation of S. mycarofaciens. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.
Culture Media and Conditions
A variety of media compositions have been reported for the cultivation of Streptomyces species for antibiotic production. The following table summarizes typical components and conditions.
| Parameter | Recommended Range/Value | Notes |
| Carbon Source | Glucose, Starch, Glycerol (1-5% w/v) | Slowly metabolized carbon sources can be beneficial. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone (0.5-2% w/v) | Complex nitrogen sources often support higher yields. |
| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ | Provide essential minerals and maintain pH. |
| Initial pH | 6.8 - 7.2 | |
| Temperature | 28 - 30 °C | |
| Agitation | 150 - 250 rpm | Ensures adequate aeration and nutrient distribution. |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Crucial for aerobic metabolism. |
| Fermentation Time | 7 - 14 days | Production is typically associated with the stationary phase. |
Experimental Protocol: Shake Flask Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. mycarofaciens spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 10-14 days.
-
Monitor the fermentation by periodically measuring pH, biomass, and midecamycin concentration using HPLC.
-
The following DOT script illustrates the general workflow for midecamycin production through fermentation.
Caption: General workflow for the production of Midecamycin from S. mycarofaciens.
Extraction and Purification of Midecamycin
The recovery of midecamycin from the fermentation broth involves several downstream processing steps.
Extraction
Midecamycin is an intracellular and extracellular product. Therefore, both the mycelial biomass and the culture filtrate should be processed.
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Extraction from Supernatant: Adjust the pH of the supernatant to 8.0-8.5 and extract twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butyl acetate.
-
Extraction from Biomass: Resuspend the mycelial cake in acetone or methanol and agitate for several hours. Filter to remove the cell debris and concentrate the solvent extract under reduced pressure.
-
Combine and Concentrate: Combine the organic extracts from the supernatant and the biomass and evaporate to dryness under vacuum to obtain the crude midecamycin extract.
Purification
The crude extract is a complex mixture of midecamycin, related macrolides, and other metabolites. Purification is typically achieved using chromatographic techniques.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and apply to a silica gel column. Elute with a gradient of chloroform-methanol or a similar solvent system. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.
-
Preparative HPLC: For high-purity midecamycin, fractions enriched from the silica gel column can be further purified by preparative reverse-phase HPLC.
Quantitative Data
While specific yields can vary significantly depending on the strain and fermentation conditions, the following table provides representative data for macrolide production. A study on the heterologous expression of midecamycin PKS genes reported a production of a midecamycin analog at 1 g/L.[3]
| Process Step | Parameter | Typical Value |
| Fermentation | Midecamycin Titer | 0.5 - 2.0 g/L |
| Extraction | Recovery Yield | 80 - 95% |
| Purification | Purity | >95% (after preparative HPLC) |
| Overall Yield | 50 - 70% |
Conversion of Midecamycin to this compound
This compound is the 9,3''-diacetyl derivative of midecamycin. The conversion is a chemical synthesis step.
-
Acetylation: Midecamycin is selectively acetylated using an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst and solvent. The reaction conditions are controlled to favor di-acetylation at the 9 and 3'' positions.
-
Purification: The resulting this compound is then purified from the reaction mixture using crystallization or chromatographic methods.
Analytical Methods for Quantification
Accurate quantification of midecamycin and this compound is essential for process monitoring and quality control. High-performance liquid chromatography (HPLC) is the method of choice.
HPLC Method for Midecamycin
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Quantification: Based on a standard curve generated with purified midecamycin.
Conclusion
This compound, originating from the natural product midecamycin produced by Streptomyces mycarofaciens, represents a valuable member of the macrolide class of antibiotics. This guide has provided a comprehensive overview of its discovery, the intricate biosynthetic pathway of its precursor, and the key experimental protocols for its production and purification. The provided data and methodologies offer a solid foundation for researchers and professionals in the field to further explore and optimize the production of this important therapeutic agent. Future efforts in metabolic engineering and fermentation process optimization hold the potential to significantly enhance the yield and cost-effectiveness of this compound production.
References
- 1. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. III. Production, isolation and structures of platenolides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Miocamycin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin, a 16-membered macrolide antibiotic, is a semi-synthetic derivative of midecamycin. Like other macrolides, its therapeutic action stems from the inhibition of bacterial protein synthesis. This compound achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering valuable insights for the development of novel macrolide antibiotics. The document summarizes quantitative antibacterial activity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
While comprehensive SAR studies specifically on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes data from studies on this compound, its parent compound midecamycin, and other closely related 16-membered macrolides to deduce key structural determinants for antibacterial activity.
Core Structure of this compound
This compound is 9,3''-di-O-acetylmidecamycin. Its core structure consists of a 16-membered lactone ring, a mycaminose sugar at C-5, and a mycarose sugar attached to the mycaminose. The key functional groups that are often subjects of chemical modification in SAR studies include the hydroxyl groups, the aldehyde group, and the lactone ring itself.
Structure-Activity Relationship (SAR) Analysis
The antibacterial potency and spectrum of this compound and related 16-membered macrolides are influenced by modifications at several key positions.
Modifications of the Macrolactone Ring
-
C-9 Position: The C-9 ketone is a common site for modification. In this compound, this position is part of the aglycone. Modifications at this site in related 16-membered macrolides, such as the formation of oxime derivatives, have been shown to modulate antibacterial activity. For instance, a series of 9-O-arylalkyloxime analogs of 5-O-mycaminosyltylonolide (OMT), a 16-membered macrolide, demonstrated potent antibacterial activities against both macrolide-susceptible and -resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.[3]
-
C-3'' and C-4'' Positions on the Mycarose Sugar: this compound possesses acetyl groups at the C-9 and C-3'' positions of midecamycin. The acetylation at the 3''-hydroxyl group of the mycarose sugar is a distinguishing feature of this compound. Studies on tylosin-related macrolides have shown that acylation at the C-3 and C-4'' hydroxyl groups can significantly impact in vivo efficacy.[4]
-
Allylic Rearrangement: Treatment of 9-trichloroacetylmidecamycin with aqueous alkali can lead to an isomer, neoisomidecamycin, through allylic rearrangement of a double bond in the lactone ring, which alters the biological activity.[1]
Modifications of the Sugars
-
Mycaminose Sugar (at C-5): The mycaminose sugar is crucial for binding to the ribosome. Modifications to this sugar can have a profound impact on antibacterial activity.
-
Mycarose Sugar: As mentioned, acylation at the hydroxyl groups of the mycarose sugar is a key determinant of activity.
Quantitative Data on Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, midecamycin, against various bacterial strains. This data provides a baseline for understanding the antibacterial spectrum and potency, which are essential for SAR studies.
Table 1: In Vitro Antibacterial Activity of this compound (M) and Midecamycin
| Bacterial Strain | This compound (M) MIC (µg/mL) | Midecamycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 4 (mode 1-2) | <3.1 | [5] |
| Streptococcus pyogenes | 0.016 - 4 (mode 0.12-0.5) | <3.1 | [5] |
| Streptococcus pneumoniae | 0.016 - 4 (mode 0.12-0.5) | <3.1 | [5] |
| Enterococcus faecalis | 0.5 - 2 (mode 1) | - | |
| Haemophilus influenzae | 2 - 64 (mode 32) | <3.1 | [5] |
| Neisseria gonorrhoeae | 0.12 - 4 (mode 0.5-1) | - | |
| Branhamella catarrhalis | 0.12 - 8 (mode 1) | - | |
| Legionella pneumophila | 0.016 - 0.12 (mode 0.06) | - | |
| Clostridium perfringens | 0.5 - 2 (mode 1) | - | |
| Bacteroides fragilis | 0.03 - 2 (mode 1) | - | |
| Ureaplasma urealyticum | 0.00625 - 0.4 | - | [6] |
| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | [6] |
| Mycoplasma hominis | 0.025 - 0.25 | - | [6] |
Table 2: In Vivo Therapeutic Efficacy of Midecamycin Acetate (this compound)
| Infection Model (Mouse) | Pathogen | This compound Efficacy | Comparator Efficacy | Reference |
| Intraperitoneal infection | Staphylococcus aureus | Superior | Midecamycin, Josamycin | [7] |
| Intraperitoneal infection | Streptococcus pyogenes | Superior | Midecamycin, Josamycin | [7] |
| Intraperitoneal infection | Streptococcus pneumoniae | Superior | Midecamycin, Josamycin | [7] |
| Transnasal infection | Streptococcus pneumoniae | 2-5x greater | Josamycin, Midecamycin | [7] |
| Subcutaneous infection | Staphylococcus aureus | High efficacy | - | [7] |
Experimental Protocols
Synthesis of this compound (9,3''-di-O-acetylmidecamycin)
A common method for the preparation of this compound involves the selective acylation of midecamycin.
Procedure:
-
Dissolve midecamycin in a suitable solvent such as ethyl acetate.
-
Add an acid scavenger, for example, N,N-diethylaniline.
-
Introduce the acylating agent, acetyl chloride, to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50°C) and maintain the temperature for a specified duration (e.g., 65 hours) to allow for the acylation reaction to proceed.
-
After the reaction is complete, remove the excess acylating agent and a portion of the solvent by distillation under reduced pressure.
-
Cool the concentrated solution to precipitate the hydrochloride salt of the acid scavenger.
-
Filter the mixture to remove the precipitate and wash the filtrate with water.
-
Remove the remaining solvent from the filtrate by distillation under reduced pressure.
-
Dissolve the residue in ethanol and perform an alcoholysis reaction.
-
Partially remove the ethanol by vacuum distillation.
-
Add isopropanol to the remaining solution and cool to induce crystallization.
-
Collect the crystals of this compound by filtration and dry under vacuum.[8]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[9][10]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of the antibiotic (e.g., this compound)
-
Sterile diluent (e.g., broth or saline)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of sterile broth to all wells.
-
Add a corresponding volume of the antibiotic stock solution to the first well of each row to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring a specific volume (e.g., 100 µL) from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain to be tested in a suitable broth to the desired optical density (e.g., 0.5 McFarland standard).
-
Dilute the bacterial culture to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate (except for a sterility control well) with a specific volume of the diluted bacterial suspension (e.g., 10 µL).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 16-20 hours).
-
-
Reading the Results:
Visualizations
Signaling Pathway: this compound Binding to the Bacterial Ribosome
The following diagram illustrates the mechanism of action of this compound, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Workflow: Macrolide Antibiotic SAR Study
This diagram outlines a typical workflow for a structure-activity relationship study of a macrolide antibiotic.
Caption: A typical workflow for a macrolide SAR study.
Logical Relationship: Key Structural Features for Antibacterial Activity
This diagram illustrates the logical relationship between key structural features of 16-membered macrolides and their antibacterial activity.
Caption: Relationship between structure and activity.
Conclusion
The structure-activity relationship of this compound, as inferred from studies on related 16-membered macrolides, highlights the importance of the macrolactone ring and the appended sugar moieties for antibacterial activity. Modifications at the C-9 position of the lactone ring and acylation of the hydroxyl groups on the mycarose sugar are critical for modulating potency and spectrum. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers engaged in the discovery and development of next-generation macrolide antibiotics. Further focused SAR studies on a diverse library of this compound derivatives are warranted to fully elucidate the intricate relationships between chemical structure and biological function and to guide the rational design of more effective therapeutic agents.
References
- 1. Modification of the macrolide antibiotic midecamycin. III. Formation of neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and in vitro antibiotic activity of 16-membered 9-O-arylalkyloxime macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of 3,4''-ester derivatives of 16-membered macrolide antibiotics related to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102775456A - Preparation method of midecamycin acetate - Google Patents [patents.google.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In Vitro Antibacterial Spectrum of Miocamycin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin, a 16-membered macrolide antibiotic, exhibits a broad spectrum of activity against various bacterial pathogens.[1] This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive bacteria. The document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and presents visual representations of experimental workflows and logical relationships to aid in research and development. This compound demonstrates a similar in vitro activity spectrum to erythromycin but shows greater potency against certain pathogens.[1] Notably, it is also active against erythromycin-resistant staphylococcal and streptococcal species that express inducible-type resistance.[1]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of Gram-positive bacteria, compiled from various studies. The data is presented as MIC ranges, modal MICs, and, where available, MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Modal MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus spp. | ||||||
| MLS-Susceptible Staphylococci | 81 | - | 2 | - | - | [2] |
| MLS-Susceptible Staphylococcus | 1024 | 0.25 - 4 | 1 - 2 | - | - | [3] |
| MLSB Inducible Staphylococcus | 1024 | 0.25 - 4 | 1 - 2 | - | - | [3] |
| Erythromycin-Resistant Staphylococcus aureus | - | ~0.8 | - | - | - | [4] |
| Streptococcus spp. | ||||||
| MLS-Susceptible Streptococci | 81 | - | 0.06 - 0.25 | - | - | [2] |
| Erythromycin-Susceptible Streptococci | 1024 | 0.016 - 4 | 0.12 - 0.5 | - | - | [3] |
| Erythromycin-Resistant Streptococci | 1024 | 0.12 - >128 | - | - | - | [3] |
| Streptococcus pyogenes | 146 | - | - | - | ≤0.06 (Midecamycin) | [5] |
| Pneumococcus spp. | ||||||
| MLS-Susceptible Pneumococci | 81 | - | 0.06 - 0.25 | - | - | [2] |
| Erythromycin-Susceptible Pneumococci | 1024 | 0.016 - 4 | 0.12 - 0.5 | - | - | [3] |
| Erythromycin-Resistant Pneumococci | 1024 | 0.12 - >128 | - | - | - | [3] |
| Enterococcus spp. | ||||||
| MLS-Susceptible Enterococci | 81 | - | 1 - 2 | - | - | [2] |
| Erythromycin-Susceptible Enterococci | 1024 | 0.5 - 2 | 1 | - | - | [3] |
| Erythromycin-Resistant Enterococci | 1024 | 4 - >128 | - | - | - | [3] |
*MLS: Macrolide-Lincosamide-Streptogramin. MLSB inducible resistance refers to resistance to macrolides that is induced in the presence of an inducing agent.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods cited in the literature for macrolide antibiotics are the agar dilution and broth microdilution methods, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference method for determining the MIC of an antimicrobial agent. It involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organism.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates with this compound: A series of twofold dilutions of the this compound stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are grown overnight on an appropriate agar medium. A few colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension is then spotted onto the surface of the this compound-containing agar plates and the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.
Broth Microdilution Method
The broth microdilution method is another widely used technique for determining the MIC of antibiotics and is amenable to automation.
Protocol:
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium, typically Mueller-Hinton broth, in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or using a microplate reader.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the agar or broth dilution method.
Caption: Workflow for determining the MIC of this compound.
Logical Relationship: Bacterial Susceptibility Classification
This diagram illustrates the classification of Gram-positive bacteria based on their in vitro susceptibility to this compound, as determined by their MIC values.
Caption: Classification of bacterial susceptibility to this compound.
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Miocamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the biosynthetic pathway of miocamycin, a 16-membered macrolide antibiotic. As this compound is a derivative of midecamycin, this guide focuses on the well-studied biosynthesis of midecamycin as the core pathway, followed by the subsequent modifications leading to this compound.
Overview of this compound and its Precursor, Midecamycin
This compound is a clinically significant macrolide antibiotic effective against a range of bacteria. It is a derivative of midecamycin, which is produced by the bacterium Streptomyces mycarofaciens. The biosynthesis of these complex natural products involves a modular polyketide synthase (PKS) for the construction of the macrolactone ring and subsequent tailoring enzymes, including glycosyltransferases and acyltransferases.
The Midecamycin Biosynthetic Gene Cluster
Key components of the midecamycin biosynthetic gene cluster include:
-
Polyketide Synthase (PKS) genes: These genes encode the large, modular enzymes responsible for assembling the 16-membered macrolactone core from simple carboxylic acid precursors.
-
Deoxysugar biosynthesis genes: A set of genes is dedicated to the synthesis of the two deoxy sugars, L-mycarose and D-mycaminose, from primary metabolites.
-
Glycosyltransferase (GT) genes: These genes encode enzymes that attach the deoxy sugars to the macrolactone aglycone.
-
Tailoring enzyme genes: This category includes genes for enzymes like acyltransferases that modify the macrolide structure after glycosylation.
The Biosynthetic Pathway of Midecamycin and this compound
The biosynthetic pathway can be conceptually divided into three main stages:
-
Aglycone Formation: Synthesis of the 16-membered macrolactone ring, platenolide I.
-
Deoxysugar Synthesis: Formation of the activated sugar donors, TDP-L-mycarose and TDP-D-mycaminose.
-
Glycosylation and Acylation: Attachment of the sugars to the aglycone and subsequent modifications to yield midecamycin and finally this compound.
Biosynthesis of the Midecamycin Aglycone (Platenolide I)
The macrolactone core of midecamycin is assembled by a Type I PKS. This enzymatic assembly line utilizes a starter unit and several extender units derived from primary metabolism.
-
Starter Unit: Propionyl-CoA
-
Extender Units: Methylmalonyl-CoA and Malonyl-CoA
The PKS modules sequentially add and modify these precursor units to build the polyketide chain, which is then cyclized to form the 16-membered lactone ring of platenolide I.
Biosynthesis of the Deoxy Sugar Precursors
3.2.1. TDP-D-Mycaminose Biosynthesis
The biosynthesis of TDP-D-mycaminose starts from glucose-1-phosphate and proceeds through a series of enzymatic reactions catalyzed by enzymes encoded within the gene cluster.
3.2.2. TDP-L-Mycarose Biosynthesis
Similarly, TDP-L-mycarose biosynthesis also begins with glucose-1-phosphate and involves a distinct set of enzymes to produce the final activated sugar.
Glycosylation and Final Tailoring Steps to Midecamycin and this compound
Once the aglycone and the activated sugars are synthesized, the glycosyltransferases come into play.
-
First Glycosylation: A glycosyltransferase attaches TDP-L-mycarose to the C-5 hydroxyl group of platenolide I.
-
Second Glycosylation: A second glycosyltransferase attaches TDP-D-mycaminose to the C-4' hydroxyl group of the mycarosylated aglycone.
-
Acylation to Midecamycin: A specific 3-O-acyltransferase, MdmB, catalyzes the propionylation of the C-3 hydroxyl group of the disaccharide-macrolide intermediate, yielding midecamycin.[1]
-
Conversion to this compound: this compound is the 9-acetate, 3,4''-dipropionate derivative of midecamycin. This suggests the action of additional acyltransferases that specifically add an acetate group at the C-9 position and a second propionate group at the C-4'' position of the mycaminose sugar.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the heterologous expression of the midecamycin PKS genes in Streptomyces fradiae have reported the production of a midecamycin analog at a titer of 1 g/L.[2] Further optimization of fermentation conditions and genetic engineering of the host strain could potentially increase this yield.
| Product | Host Strain | Titer | Reference |
| Midecamycin Analog | Streptomyces fradiae | 1 g/L | [2] |
Experimental Protocols
Gene Knockout in Streptomyces using PCR-Targeting
This protocol describes a general method for creating targeted gene deletions in Streptomyces species, which is crucial for elucidating the function of genes in the this compound biosynthetic pathway. This method relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.
Materials:
-
Streptomyces mycarofaciens strain
-
Cosmid library of S. mycarofaciens genomic DNA
-
E. coli BW25113/pIJ790 carrying the λ Red recombination system
-
pIJ773 plasmid containing an apramycin resistance cassette flanked by FRT sites
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying the resistance cassette
-
Appropriate antibiotics and growth media for E. coli and Streptomyces
Procedure:
-
Design and Synthesize Primers: Design forward and reverse primers with ~39 nucleotide 5' extensions that are homologous to the regions immediately upstream and downstream of the gene to be deleted. The 3' ends of the primers should be complementary to the template DNA for the amplification of the resistance cassette (e.g., from pIJ773).
-
Amplify the Disruption Cassette: Perform PCR using the designed primers and the pIJ773 plasmid as a template to amplify the apramycin resistance cassette with the flanking homology arms.
-
Electroporate into E. coli: Introduce the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid. Induce the λ Red recombinase system to facilitate homologous recombination between the PCR product and the cosmid, replacing the target gene with the resistance cassette.
-
Isolate the Recombinant Cosmid: Select for recombinant cosmids by plating on appropriate antibiotic-containing media. Verify the correct gene replacement by restriction analysis and PCR.
-
Conjugate into Streptomyces: Transfer the recombinant cosmid from E. coli to S. mycarofaciens via intergeneric conjugation.
-
Select for Double Crossover Mutants: Plate the exconjugants on media containing the appropriate antibiotic to select for single crossover events. Subsequently, screen for colonies that have lost the vector backbone (indicating a double crossover) by replica plating.
-
Verify the Gene Deletion: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA and Southern blotting.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of midecamycin/miocamycin production using techniques like HPLC or LC-MS to confirm the function of the deleted gene.
Precursor Feeding Studies
This protocol outlines a general approach for precursor feeding experiments to identify the starter and extender units of the this compound polyketide chain.
Materials:
-
Streptomyces mycarofaciens wild-type strain
-
Defined fermentation medium
-
Isotopically labeled potential precursors (e.g., [1-¹³C]propionate, [1-¹³C]acetate, [methyl-¹³C]methionine)
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical instruments (HPLC, LC-MS, NMR)
Procedure:
-
Culture Preparation: Inoculate a seed culture of S. mycarofaciens and grow to mid-log phase.
-
Inoculate Production Culture: Use the seed culture to inoculate a defined production medium that supports this compound biosynthesis.
-
Precursor Addition: At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), add the isotopically labeled precursor to the culture. A range of concentrations should be tested to determine the optimal feeding level without causing toxicity.
-
Fermentation: Continue the fermentation for a set period to allow for the incorporation of the labeled precursor into this compound.
-
Extraction: At the end of the fermentation, harvest the culture broth and mycelium. Extract the this compound and its intermediates using an appropriate organic solvent like ethyl acetate.
-
Purification: Purify the this compound from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.
-
Analysis: Analyze the purified this compound using mass spectrometry to determine the incorporation of the labeled precursor by observing the mass shift. For detailed localization of the incorporated label within the molecule, perform ¹³C-NMR spectroscopy. The pattern of label incorporation will reveal the origin of the different carbon atoms in the this compound structure.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene knockout in Streptomyces.
Caption: Workflow for precursor feeding studies.
References
An In-depth Technical Guide to the Pharmacological Properties of Miocamycin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miocamycin, a 16-membered macrolide antibiotic, exhibits a broad spectrum of antimicrobial activity primarily against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] this compound is characterized by rapid oral absorption, extensive tissue distribution, and metabolism into microbiologically active metabolites, which contribute to its overall therapeutic efficacy.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound and its metabolites, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and relevant experimental workflows.
Antimicrobial Spectrum and Activity
This compound demonstrates a range of in vitro activity comparable to erythromycin but with enhanced potency against specific pathogens such as Legionella pneumophila, Mycoplasma hominis, and Ureaplasma urealyticum.[1][2] Notably, it retains activity against certain erythromycin-resistant staphylococcal and streptococcal strains that exhibit inducible resistance.[1] However, its efficacy against Haemophilus influenzae is limited, and it is inactive against Enterobacteriaceae.[1][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | MIC Range (µg/mL) | Modal MIC (µg/mL) | Notes |
| Staphylococcus (MLS-susceptible) | 0.25 - 4 | 1 - 2 | MLS: Macrolide-Lincosamide-Streptogramin |
| Staphylococcus (MLSB inducible) | 0.25 - 4 | 1 - 2 | This compound is a non-inducer of resistance.[5][6] |
| Streptococcus (Erythromycin-susceptible) | 0.016 - 4 | 0.12 - 0.5 | |
| Pneumococcus (Erythromycin-susceptible) | 0.016 - 4 | 0.12 - 0.5 | |
| Enterococcus (Erythromycin-susceptible) | 0.5 - 2 | 1 | |
| Haemophilus influenzae | 2 - 64 | 32 | Poor activity.[5] |
| Neisseria spp. | 0.12 - 4 | 0.5 - 1 | |
| Branhamella catarrhalis | 0.12 - 8 | 1 | |
| Legionella pneumophila | 0.016 - 0.12 | 0.06 | High susceptibility.[5] |
| Clostridium perfringens | 0.5 - 2 | 1 | |
| Bacteroides fragilis | 0.03 - 2 | 1 | |
| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | |
| Mycoplasma hominis | 0.025 - 0.25 | - | |
| Ureaplasma urealyticum | 0.00625 - 0.4 | - |
Mechanism of Action
Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[3] This interaction blocks the peptidyl transferase center, preventing the formation of peptide bonds and the translocation of tRNA, which ultimately halts the elongation of the polypeptide chain. This disruption of protein synthesis can be either bacteriostatic or bactericidal, depending on the drug concentration and the bacterial species.
Pharmacokinetics and Metabolism
This compound is administered orally and is rapidly and extensively absorbed.[1] It demonstrates excellent penetration into various body tissues and fluids.[1][4] The drug undergoes metabolism, resulting in three major metabolites that also possess antimicrobial activity, contributing to the overall therapeutic effect.[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | 600 mg Single Dose | 1200 mg (600 mg every 12h) | 1200 mg Single Dose | Unit |
| AUC (Area Under the Curve) | 7.5767 ± 0.2511 | 6.7333 ± 0.6058 | 18.6825 ± 15.1555 | mg/h/l |
| T (Apparent Duration of Absorption) | ~0.55 | ~0.55 | ~0.55 | h |
Data from a study in ten healthy male volunteers.[7]
Table 3: Pharmacokinetic Parameters of this compound in Cattle (Single Intravenous Dose of 10 mg/kg)
| Parameter | Value | Unit |
| t½α (Distribution half-life) | 7.41 ± 0.53 | min |
| t½β (Elimination half-life) | 2.49 ± 0.23 | h |
| Vd (Volume of distribution at steady-state) | 2.13 ± 0.17 | l/kg |
| Cl (Clearance) | 0.60 ± 0.03 | l/h |
Data suggests extensive tissue distribution.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using standardized dilution methods to establish the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.[8][9]
Methodology: Broth Microdilution
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.[9]
Analysis of this compound and its Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique for the quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, and tissues.[10][11]
Methodology Overview
-
Sample Preparation: Biological samples are processed to extract the analytes of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.
-
Mass Analysis (MS): The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., triple quadrupole).
-
Detection and Quantification: The detector measures the abundance of the ions, and the data is used to quantify the concentration of this compound and its metabolites in the original sample, often by comparison to a standard curve.
Clinical Efficacy and Safety
Clinical studies have demonstrated the effectiveness of this compound in the treatment of upper and lower respiratory tract infections in both adults and children.[1] It is also effective for urogenital tract infections caused by susceptible organisms like Chlamydia trachomatis and Ureaplasma urealyticum.[1][4] Additionally, this compound has shown utility in treating periodontal infections and as a prophylactic agent in dental surgery.[1]
The tolerability profile of this compound is similar to that of other macrolides, with gastrointestinal disturbances and skin reactions being the most frequently reported adverse events.[1] The potential for drug interactions with this compound is considered low, with possible exceptions being carbamazepine and cyclosporin.[1][4]
Conclusion
This compound is a valuable macrolide antibiotic with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its antimicrobial spectrum, which includes activity against atypical pathogens and some resistant strains, makes it a useful therapeutic option for a range of infections. The active metabolites of this compound likely contribute to its clinical efficacy. Further research, particularly comparative studies with newer macrolides, will continue to elucidate its place in therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other macrolide antibiotics.
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some pharmacokinetic data on this compound. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Miocamycin's Mode of Action in Inhibiting Bacterial Protein Synthesis: A Technical Guide
Introduction
Miocamycin is a 16-membered macrolide antibiotic, belonging to the same class as erythromycin and clarithromycin. These antibiotics are crucial in treating bacterial infections by targeting and inhibiting protein synthesis, an essential process for bacterial viability. This compound distinguishes itself through its specific interactions with the bacterial ribosome, leading to a potent bacteriostatic effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and the methodologies used to study them.
Core Mechanism of Action: Targeting the 50S Ribosomal Subunit
This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial 70S ribosome. This binding occurs deep within the nascent polypeptide exit tunnel (NPET), a crucial channel through which newly synthesized proteins emerge from the ribosome. By sterically obstructing this tunnel, this compound effectively halts the elongation phase of protein synthesis.
The binding site of this compound involves specific nucleotides of the 23S rRNA and ribosomal proteins. This interaction prevents the growing polypeptide chain from passing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This premature termination of protein synthesis is the primary basis for this compound's bacteriostatic activity.
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound can be quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The table below summarizes the IC50 values of this compound in an in vitro transcription/translation coupled system using E. coli S30 extracts.
| Target Organism/System | Assay Type | Measured Parameter | IC50 Value (µM) | Reference |
| E. coli S30 extract | Cell-free transcription/translation | Protein synthesis inhibition | 1.2 |
Detailed Experimental Protocol: In Vitro Translation Inhibition Assay
To determine the IC50 value of this compound, a common method is the cell-free in vitro translation inhibition assay. This assay measures the synthesis of a reporter protein in the presence of varying concentrations of the antibiotic.
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for coupled transcription/translation.
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase).
-
This compound stock solution of known concentration.
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine, or reagents for a colorimetric/fluorometric assay).
-
Incubation buffer and necessary cofactors (ATP, GTP).
-
Scintillation counter or spectrophotometer/fluorometer.
Methodology:
-
Preparation of Reaction Mixtures:
-
For each reaction, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, and buffer in a microcentrifuge tube.
-
Prepare a serial dilution of this compound. Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (vehicle only) and a no-template control (no DNA).
-
-
Initiation of Translation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation of the reporter gene.
-
-
Quantification of Protein Synthesis:
-
Radiolabeling Method: If [35S]-methionine was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Enzymatic Assay: If a reporter enzyme like luciferase was used, add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence with a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for this experimental protocol.
This compound's mode of action is a well-defined process involving high-affinity binding to the 50S ribosomal subunit's polypeptide exit tunnel. This interaction effectively obstructs the path of nascent polypeptides, causing premature termination of protein synthesis and leading to bacterial growth inhibition. The quantitative data from in vitro assays confirms its potent inhibitory effects. The methodologies described provide a robust framework for studying this compound and other antibiotics that target the bacterial ribosome, aiding in the ongoing efforts of drug discovery and development.
A Preliminary Investigation of Miocamycin for Respiratory Tract Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin, a 16-membered macrolide antibiotic, presents a promising therapeutic option for respiratory tract infections. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial activity, mechanism of action, pharmacokinetic properties, and clinical efficacy. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of new antimicrobial agents.
This compound demonstrates a broad spectrum of in-vitro activity, similar to erythromycin, against a range of Gram-positive and some Gram-negative organisms, as well as atypical pathogens.[1] Notably, it has shown greater potency than erythromycin against several key respiratory pathogens, including Legionella pneumophila, and exhibits activity against some erythromycin-resistant staphylococcal and streptococcal species.[1] Clinical data suggest its utility in the treatment of both upper and lower respiratory tract infections.[1]
Data Presentation
In-Vitro Antimicrobial Activity of this compound
The following table summarizes the in-vitro activity of this compound against common respiratory pathogens, as determined by Minimum Inhibitory Concentration (MIC) values.
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (Erythromycin-susceptible) | 0.016 - 4 | 0.12 | 0.5 |
| Streptococcus spp. (Erythromycin-susceptible) | 0.016 - 4 | 0.12 | 0.5 |
| Staphylococcus aureus (Erythromycin-susceptible & MLSB inducible) | 0.25 - 4 | 1-2 | - |
| Legionella pneumophila | 0.016 - 0.12 | 0.06 | - |
| Haemophilus influenzae | 2 - 64 | 32 | - |
| Branhamella catarrhalis | 0.12 - 8 | 1 | - |
| Mycoplasma pneumoniae | - | - | - |
| Chlamydia pneumoniae | - | - | - |
Data compiled from multiple sources.[2][3][4] MLSB: Macrolide-Lincosamide-Streptogramin B.
Clinical Efficacy in Lower Respiratory Tract Infections
A study involving 86 patients with lower respiratory tract infections demonstrated high therapeutic effectiveness and good tolerability of this compound.[5] In this study, the pathogens were eradicated in all cases with few side effects reported.[5] Another comparative study in pediatric patients with bronchopneumonia and acute bronchitis showed that this compound was as therapeutically effective as amoxicillin.[6][7]
Pharmacokinetic Properties of this compound
This compound is administered orally and demonstrates rapid and extensive penetration into body tissues and fluids.[1] The drug is metabolized into three major active metabolites, which may contribute to its therapeutic efficacy.[1] High concentrations of this compound have been recorded in bronchial secretions, in some cases exceeding serum levels.[5]
| Parameter | Value | Reference |
| Administration | Oral | [1] |
| Tissue Penetration | Rapid and extensive | [1] |
| Bronchial Secretion Levels | High, may exceed serum levels | [5] |
| Metabolism | 3 major active metabolites | [1] |
| Half-life (t1/2β) in cattle (IV) | 2.49 ± 0.23 h | [8] |
| Volume of distribution (Vdss) in cattle (IV) | 2.13 ± 0.17 L/kg | [8] |
Note: Human-specific pharmacokinetic parameters from comprehensive studies were not available in the reviewed literature.
Experimental Protocols
In-Vitro Susceptibility Testing: Agar Dilution Method
A standardized agar dilution method is utilized to determine the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.[3]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Preparation of Agar Plates: Serial two-fold dilutions of this compound are incorporated into molten Mueller-Hinton agar.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and the inoculum is standardized to a concentration of 104 CFU/spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Clinical Trial Protocol for Lower Respiratory Tract Infections
The following protocol is a representative example based on a comparative study of this compound and amoxicillin in pediatric patients.[6][7]
-
Patient Population: Children aged 3 to 11.5 years with a diagnosis of presumed bacterial lower respiratory tract infection (bronchopneumonia or acute bronchitis).
-
Study Design: A randomized, comparative clinical trial.
-
Treatment Arms:
-
This compound: 50 mg/kg/day administered orally.
-
Amoxicillin: 60 mg/kg/day administered orally.
-
-
Treatment Duration: 10 days.
-
Clinical Efficacy Assessment: Evaluation of clinical signs and symptoms of infection at baseline and at the end of therapy.
-
Microbiological Assessment: Collection of appropriate respiratory specimens for culture and pathogen identification at baseline and post-treatment to assess bacterial eradication.
-
Safety Assessment: Monitoring and recording of any adverse events throughout the study period.
-
Immunological Assessment (Optional): Measurement of non-specific immune function, such as natural killer cell activity, at baseline and during therapy.[6][7]
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the translocation step of peptide chain elongation.
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow: Clinical Trial for Respiratory Tract Infections
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in respiratory tract infections.
Caption: A standard workflow for a randomized controlled clinical trial.
Putative Immunomodulatory Signaling Pathway of Macrolides
Macrolides, including this compound, are known to possess immunomodulatory effects in addition to their antimicrobial activity. These effects are thought to contribute to their clinical efficacy in inflammatory airway diseases.
Caption: this compound may exert anti-inflammatory effects by inhibiting key signaling pathways.
Conclusion
This compound is a macrolide antibiotic with demonstrated in-vitro and clinical efficacy in the treatment of respiratory tract infections. Its favorable pharmacokinetic profile, including high concentrations in bronchial secretions, supports its use in this indication. Furthermore, its potential immunomodulatory properties may provide additional therapeutic benefits. This technical guide provides a preliminary but in-depth overview based on the available scientific literature. Further well-designed clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound against newer antimicrobial agents and to further explore its immunomodulatory mechanisms.
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical and bacteriological evaluation of this compound in some respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with this compound in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound versus amoxycillin in lower respiratory tract infections in children. Clinical response and effect on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Miocamycin Susceptibility Testing using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin is a 16-membered macrolide antibiotic effective against a variety of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens such as Mycoplasma species.[1] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Accurate determination of its in vitro activity is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
These application notes provide detailed protocols for performing this compound susceptibility testing using the broth microdilution method, based on established guidelines for similar antibiotics and organisms.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | Number of Strains | This compound MIC Range (mg/L) | This compound Modal MIC (mg/L) |
| Staphylococcus (MLS-susceptible) | - | 0.25 - 4 | 1 - 2 |
| Staphylococcus (MLSB inducible) | - | 0.25 - 4 | 1 - 2 |
| Streptococcus (Erythromycin-susceptible) | - | 0.016 - 4 | 0.12 - 0.5 |
| Pneumococcus (Erythromycin-susceptible) | - | 0.016 - 4 | 0.12 - 0.5 |
| Enterococcus (Erythromycin-susceptible) | - | 0.5 - 2 | 1 |
| Legionella pneumophila | - | 0.016 - 0.12 | 0.06 |
| Clostridium perfringens | - | 0.5 - 2 | 1 |
| Bacteroides fragilis | - | 0.03 - 2 | 1 |
| Haemophilus influenzae | - | 2 - 64 | 32 |
| Neisseria spp. | - | 0.12 - 4 | 0.5 - 1 |
| Branhamella catarrhalis | - | 0.12 - 8 | 1 |
Data compiled from a multicenter study.[2] MLS: Macrolide-Lincosamide-Streptogramin.
Table 2: Comparative In Vitro Activity of this compound and Other Macrolides Against Mycoplasma and Ureaplasma Species
| Organism | Antibiotic | Number of Strains | MIC Range (mg/L) |
| Ureaplasma urealyticum | This compound | 61 | 0.00625 - 0.4 |
| Erythromycin | 61 | 0.19 - 500 | |
| Josamycin | - | 0.03125 - 0.5 (M. pneumoniae only) | |
| Mycoplasma spp. (excluding M. hominis) | This compound | 21 | 0.001 - 0.0625 |
| Erythromycin | 21 | 0.001 - 0.0625 | |
| Mycoplasma hominis | This compound | - | 0.025 - 0.25 |
| Erythromycin | - | 100 - 1000 |
Data adapted from Furneri et al., 1987.[3]
Table 3: MIC90 Values of Acetylmidecamycin (a this compound derivative) and Other Macrolides Against Human Mycoplasmas
| Organism | Acetylmidecamycin MIC90 (mg/L) | Josamycin MIC90 (mg/L) | Midecamycin MIC90 (mg/L) | Azithromycin MIC90 (mg/L) | Erythromycin MIC90 (mg/L) |
| Mycoplasma pneumoniae (n=110) | 1 | 4 | 8 | 16 | >128 |
| Ureaplasma species (n=51) | 0.25 | 0.5 | 0.5 | 1 | 1 |
| Mycoplasma hominis (n=26) | 0.25 | 0.5 | 2 | >128 | >128 |
Data from a study on macrolide-resistant Mycoplasma pneumoniae isolates.[4]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing of this compound Against Aerobic Bacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Materials
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (see Quality Control section)
-
Sterile saline (0.85%) or other suitable diluent
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a concentration of at least 1000 mg/L in a suitable solvent. The choice of solvent should be based on the manufacturer's instructions for the this compound standard. b. Sterilize the stock solution by membrane filtration if necessary.
3. Preparation of this compound Dilutions in Microtiter Plates a. Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range for testing. b. The final volume in each well after inoculation will be 100 µL. Therefore, prepare 50 µL of each this compound concentration at 2x the final desired concentration.
4. Inoculum Preparation a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
5. Inoculation and Incubation a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. This will result in a final volume of 100 µL per well. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only). c. Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
6. Interpretation of Results a. After incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Broth Microdilution Susceptibility Testing of this compound Against Mycoplasma Species
This protocol is adapted from the CLSI document M43-A for human mycoplasmas.
1. Materials
-
This compound analytical standard
-
Appropriate broth medium for Mycoplasma (e.g., SP4 broth for M. pneumoniae, Mycoplasma broth for M. hominis)
-
Sterile 96-well microtiter plates
-
Mycoplasma isolates for testing
-
Quality control (QC) strains (see Quality Control section)
-
Sterile diluent for Mycoplasma
-
Pipettes and sterile tips
-
Incubator with controlled atmosphere (e.g., 5% CO2) at 35-37°C
2. Preparation of this compound Stock Solution and Dilutions
-
Follow the same procedure as in Protocol 1, using the appropriate Mycoplasma broth for dilutions.
3. Inoculum Preparation a. Grow the Mycoplasma isolate in the appropriate broth medium. b. Adjust the concentration of the inoculum according to the specific requirements for the Mycoplasma species being tested, as detailed in CLSI M43-A. This may involve color changing units (CCU) or colony-forming units (CFU) standardization.
4. Inoculation and Incubation a. Inoculate the microtiter plates with the standardized Mycoplasma inoculum. b. Include appropriate growth and sterility controls. c. Seal the plates and incubate at 35-37°C. Incubation time will vary depending on the Mycoplasma species (e.g., 2-5 days for M. pneumoniae). Incubation may require a CO2-enriched atmosphere for some species.
5. Interpretation of Results a. For Mycoplasma species that produce a color change in the medium due to metabolic activity, the MIC is the lowest concentration of this compound that prevents the color change. b. For species where growth is determined by turbidity, the MIC is the lowest concentration that inhibits visible growth.
Quality Control
As there are no established CLSI or EUCAST quality control (QC) ranges specifically for this compound, a practical approach is to use surrogate QC strains. A published study on the susceptibility testing of Mycoplasma hyorhinis successfully used Enterococcus faecalis ATCC 29212 and Staphylococcus aureus ATCC 29213 as surrogate QC strains for a panel of antimicrobials including macrolides.[5] Another study investigating the post-antibiotic effect of this compound utilized Staphylococcus aureus ATCC 29213.[6]
It is recommended to test these QC strains with this compound and establish in-house acceptable ranges. For comparison, the established MIC ranges for erythromycin (a related macrolide) with these QC strains can be used as a reference point to ensure the test system is performing correctly.
Table 4: CLSI Recommended MIC Ranges for Erythromycin with Potential Surrogate QC Strains
| QC Strain | ATCC Number | Erythromycin MIC Range (mg/L) |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 |
It is crucial to note that these ranges are for erythromycin and not this compound. They should be used for performance verification of the test method until specific QC ranges for this compound are established.
Mandatory Visualizations
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro postantibiotic effects of this compound and erythromycin on gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Miocamycin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin is a macrolide antibiotic with a spectrum of activity against various Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: this compound MIC Ranges
The following table summarizes the reported MIC ranges of this compound against a variety of bacterial species. It is important to note that official clinical breakpoints for this compound have not been established by major regulatory bodies such as CLSI or EUCAST. The data presented below is for informational purposes and is derived from scientific literature.
| Bacterial Species | This compound MIC Range (µg/mL) |
| Staphylococcus aureus (macrolide-susceptible) | 0.25 - 4 |
| Streptococcus pneumoniae (erythromycin-susceptible) | 0.016 - 4 |
| Streptococcus pyogenes | 0.06 - 0.25 |
| Enterococcus faecalis (erythromycin-susceptible) | 0.5 - 2 |
| Haemophilus influenzae | 2 - 64 |
| Moraxella catarrhalis | 0.12 - 8 |
| Neisseria gonorrhoeae | 0.12 - 4 |
| Legionella pneumophila | 0.016 - 0.12 |
| Mycoplasma hominis | 0.025 - 0.25 |
| Ureaplasma urealyticum | 0.00625 - 0.4 |
| Clostridium perfringens | 0.5 - 2 |
| Bacteroides fragilis | 0.03 - 2 |
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step in performing MIC testing is the accurate preparation of the antimicrobial stock solution.
Materials:
-
This compound powder (potency provided by the manufacturer)
-
Solvent: this compound is soluble in methanol, acetone, and chloroform, and slightly soluble in water.[3] For creating a stock solution for MIC testing, Dimethyl sulfoxide (DMSO) is a common solvent for macrolides.
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the required weight of this compound powder: Use the following formula to calculate the amount of powder needed to achieve a desired stock concentration (e.g., 1280 µg/mL), accounting for the potency of the powder: Weight (mg) = [Desired Concentration (µg/mL) x Volume (mL)] / [Potency (µg/mg)]
-
Dissolution: Carefully weigh the calculated amount of this compound powder and dissolve it in a small volume of the chosen solvent (e.g., DMSO). Ensure complete dissolution by vortexing.
-
Dilution: Once dissolved, add sterile, nuclease-free water to reach the final desired volume and concentration.
-
Sterilization: Stock solutions can be sterilized by membrane filtration using a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method involves a serial dilution of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae or Haemophilus influenzae, use appropriate supplemented media as recommended by CLSI or EUCAST (e.g., CAMHB with lysed horse blood and β-NAD).
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in an atmosphere with increased CO₂ if required.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
Protocol:
-
Plate Preparation:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add a defined volume of each this compound dilution to a corresponding aliquot of molten agar to achieve the desired final concentrations. Mix well by inverting the tubes.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method and dilute it to approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate. This should deliver a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the organism.
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of MIC testing.
Recommended QC Strains (as per CLSI/EUCAST for macrolides):
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
-
Haemophilus influenzae ATCC® 49247™
Acceptable QC Ranges: Specific QC ranges for this compound are not established by CLSI or EUCAST. In the absence of these, laboratories should use QC ranges for a closely related macrolide, such as erythromycin, to monitor the performance of the test system. For example, the acceptable MIC range for erythromycin against S. aureus ATCC® 29213™ is typically 0.25-1 µg/mL. It is crucial to document that these are surrogate QC ranges.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
References
Application Notes and Protocols for In Vitro Studies of Macrolide Resistance Using Miocamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin is a 16-membered macrolide antibiotic that has demonstrated efficacy against a variety of bacterial pathogens, including those exhibiting resistance to other macrolides.[1][2] Its unique properties make it a valuable tool for in vitro studies aimed at understanding and combating macrolide resistance. This document provides detailed application notes and protocols for utilizing this compound in such research.
This compound, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[1][3] It specifically binds to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and the translocation of peptides during protein synthesis.[1][3] Notably, this compound has shown activity against strains with efflux-mediated resistance to erythromycin and against staphylococcal and streptococcal species with inducible macrolide resistance.[1][2]
Data Presentation: this compound Activity
The following tables summarize the in vitro activity of this compound against various bacterial strains, including those susceptible and resistant to other macrolides. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: this compound MICs against Macrolide-Susceptible and -Resistant Gram-Positive Cocci
| Bacterial Species | Resistance Phenotype | This compound MIC Range (µg/mL) | Mode MIC (µg/mL) | Reference(s) |
| Staphylococcus spp. | Susceptible to MLS* | 0.25 - 4 | 1 - 2 | [4][5] |
| Staphylococcus spp. | MLSB Inducible Resistance | 0.25 - 4 | 1 - 2 | [4][5] |
| Staphylococcus spp. | MLSB Constitutive Resistance | Inactive | - | [4][5] |
| Streptococcus spp. & Pneumococcus spp. | Susceptible to Erythromycin | 0.016 - 4 | 0.12 - 0.5 | [4][5] |
| Streptococcus spp. & Pneumococcus spp. | Resistant to Erythromycin | 0.12 - >128 | - | [4] |
| Enterococcus spp. | Susceptible to Erythromycin | 0.5 - 2 | 1 | [4] |
| Enterococcus spp. | Resistant to Erythromycin | 4 - >128 | - | [4] |
*Macrolide-Lincosamide-Streptogramin B
Table 2: this compound MICs against Other Clinically Relevant Bacteria
| Bacterial Species | This compound MIC Range (µg/mL) | Mode MIC (µg/mL) | Reference(s) |
| Haemophilus influenzae | 2 - 64 | 32 | [4][5] |
| Neisseria spp. | 0.12 - 4 | 0.5 - 1 | [4] |
| Branhamella catarrhalis | 0.12 - 8 | 1 | [4] |
| Legionella pneumophila | 0.016 - 0.12 | 0.06 | [2][4] |
| Clostridium perfringens | 0.5 - 2 | 1 | [4] |
| Bacteroides fragilis | 0.03 - 2 | 1 | [4] |
| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | [6] |
| Mycoplasma hominis | 0.025 - 0.25 | - | [6] |
| Ureaplasma urealyticum | 0.00625 - 0.4 | - | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of this compound MICs using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.
-
Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working this compound solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of this compound concentrations.
-
The eleventh well in each row will serve as the growth control (no antibiotic).
-
The twelfth well can be used as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or using a microplate reader.
-
Protocol 2: Agar Dilution for MIC Determination
The agar dilution method is another standard technique for determining the MIC of an antibiotic.
Materials:
-
This compound powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each this compound stock solution to separate aliquots of molten agar to create a range of antibiotic concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspensions.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Protocol 3: PCR-Based Detection of Macrolide Resistance Genes
This protocol provides a general framework for detecting common mutations in the 23S rRNA gene that confer macrolide resistance. Specific primer design will depend on the target organism and mutation.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the V domain of the 23S rRNA gene
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the bacterial isolates to be tested using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers flanking the region of the 23S rRNA gene known to harbor resistance mutations (e.g., positions 2058, 2059, 2063, 2064, and 2617 in E. coli numbering).[7][8][9]
-
A typical PCR program would include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for the specific primers used.
-
-
Verification of Amplification:
-
Run a portion of the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
-
DNA Sequencing:
-
Purify the remaining PCR product.
-
Sequence the purified product using the same primers used for amplification or internal sequencing primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type reference sequence to identify any point mutations associated with macrolide resistance.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for studying macrolide resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
Application of Miocamycin in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miocamycin is a 16-membered macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens such as Mycoplasma and Chlamydia.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis.[3] This document provides a summary of the available data on the application of this compound in animal models of bacterial infection, including its in vitro activity, pharmacokinetic profile, and detailed protocols for relevant experimental infection models. While clinical data supports its use in respiratory and urogenital tract infections, specific studies detailing the in vivo efficacy of this compound in animal infection models are limited in the available literature.[1][3]
In Vitro Antimicrobial Activity of this compound
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that informs the potential efficacy of an antibiotic.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |
| Mycoplasma pneumoniae | Clinical Isolates | 0.001 - 0.0625 | [2] |
| Mycoplasma hominis | Clinical Isolates | 0.025 - 0.25 | [2] |
| Ureaplasma urealyticum | Clinical Isolates | 0.00625 - 0.4 | [2] |
| Staphylococcus aureus | Erythromycin-resistant | ~0.8 | |
| Streptococcus pyogenes | Erythromycin-resistant | MIC₅₀: 0.041, MIC₉₀: 0.186 |
Pharmacokinetic Properties of this compound
Pharmacokinetic studies are crucial for determining appropriate dosing regimens in animal models. A study in cattle provides some insight into the disposition of this compound.
| Animal Model | Dose and Route | Key Pharmacokinetic Parameters | Reference(s) |
| Cattle | 10 mg/kg, Intravenous | t½α (distribution half-life): 7.41 ± 0.53 mint½β (elimination half-life): 2.49 ± 0.23 hVd (volume of distribution): 2.13 ± 0.17 L/kgCl (clearance): 0.60 ± 0.03 L/h | [3] |
Note: Pharmacokinetic parameters can vary significantly between animal species. Specific pharmacokinetic studies in rodent models would be necessary to optimize dosing for the experimental protocols described below.
Experimental Protocols for Animal Models of Bacterial Infection
The following are detailed protocols for establishing animal models of bacterial infections for which this compound is expected to have therapeutic potential based on its in vitro activity. While these protocols do not specifically report the use of this compound, they represent standard methodologies in the field and can be adapted for its evaluation.
Murine Model of Mycoplasma pneumoniae Respiratory Infection
This model is suitable for evaluating the efficacy of antimicrobial agents against atypical pneumonia.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Mycoplasma pneumoniae (e.g., ATCC 15531).
-
Infection:
-
Culture M. pneumoniae to mid-log phase in appropriate broth medium.
-
Anesthetize mice lightly.
-
Inoculate intranasally with a suspension containing 10⁷ to 10⁸ colony-forming units (CFU) in a volume of 20-50 µL.
-
-
This compound Treatment:
-
Dosing: To be determined based on pharmacokinetic studies in mice. A starting point could be extrapolated from human pediatric doses (e.g., 50 mg/kg/day) and adjusted based on observed efficacy and tolerance.
-
Route of Administration: Oral gavage is appropriate for an orally administered drug like this compound.
-
Treatment Duration: Typically 5-7 days.
-
-
Efficacy Endpoints:
-
Bacterial Load: Quantify CFU from bronchoalveolar lavage (BAL) fluid and homogenized lung tissue at various time points post-infection.
-
Histopathology: Score lung tissue sections for inflammation and tissue damage.
-
Survival: Monitor survival rates over a period of 14-21 days.
-
Murine Model of Staphylococcus aureus Skin and Soft Tissue Infection (SSTI)
This model is used to evaluate treatments for localized bacterial infections.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Staphylococcus aureus (e.g., USA300).
-
Infection:
-
Prepare an inoculum of S. aureus from an overnight culture, washed and resuspended in sterile saline.
-
Shave the backs of the mice.
-
Inject subcutaneously with approximately 10⁶ CFU in 100 µL of saline.
-
-
This compound Treatment:
-
Dosing and Route: To be determined. Oral gavage is a suitable route.
-
Treatment Schedule: Initiate treatment a few hours post-infection and continue for 3-5 days.
-
-
Efficacy Endpoints:
-
Lesion Size: Measure the diameter of the skin lesion daily.
-
Bacterial Load: Homogenize the excised lesion and plate dilutions to determine CFU per gram of tissue.
-
Histopathology: Assess the extent of inflammation and abscess formation in tissue sections.
-
Murine Model of Streptococcus pyogenes Systemic Infection
This model is relevant for studying the efficacy of antibiotics against severe, invasive streptococcal disease.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female CD-1 or BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Streptococcus pyogenes (e.g., M1T1 clone).
-
Infection:
-
Grow S. pyogenes to mid-log phase.
-
Inject intraperitoneally with a lethal or sub-lethal dose (e.g., 10⁷ CFU) in 200 µL of saline.
-
-
This compound Treatment:
-
Dosing and Route: To be determined. Treatment should be initiated shortly after infection.
-
Treatment Duration: Can range from a single dose to multiple doses over several days.
-
-
Efficacy Endpoints:
-
Survival: This is the primary endpoint. Monitor and record survival daily for up to 14 days.
-
Bacterial Dissemination: At specific time points, collect blood and spleen for bacterial quantification (CFU).
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound, like other macrolides, is the inhibition of bacterial protein synthesis.
Conclusion
This compound demonstrates promising in vitro activity against several clinically relevant bacterial pathogens. The provided experimental protocols for murine models of Mycoplasma pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes infections offer a framework for the in vivo evaluation of this compound's efficacy. Further research, particularly pharmacokinetic studies in rodents, is necessary to establish optimal dosing regimens for these models. Such studies will be critical in bridging the gap between in vitro activity and potential therapeutic application.
References
Application Notes and Protocols for Miocamycin Extraction and Purification from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Miocamycin, a 16-membered macrolide antibiotic, from fermentation broth. The methodologies described are based on established principles for macrolide purification and can be adapted and optimized for specific laboratory and pilot-scale operations.
Introduction
This compound is a derivative of midecamycin, produced by fermentation of Streptomyces mycarofaciens.[1] Like other macrolide antibiotics, it is effective against a range of Gram-positive and some Gram-negative bacteria.[2] The downstream processing of this compound from the complex fermentation broth is a critical step to ensure high purity and yield, which is essential for its therapeutic use. This document outlines a multi-step process involving broth pretreatment, solvent extraction, chromatographic purification, and crystallization.
Overall Workflow
The purification of this compound from fermentation broth is a multi-stage process designed to isolate the target molecule from a complex mixture of cellular debris, residual media components, and other secondary metabolites. The general workflow is depicted below.
Caption: Overall workflow for this compound extraction and purification.
Data Presentation: Expected Yield and Purity
The following table summarizes the expected yield and purity at each major stage of the purification process. These values are indicative and can vary based on the fermentation titer and the specific parameters used in each step. The data is extrapolated from processes for similar macrolide antibiotics like erythromycin and tylosin.
| Purification Stage | Key Parameters | Typical Purity (%) | Typical Yield (%) | Reference Method |
| Fermentation Broth | Initial Titer | 1-5 g/L | 100 | - |
| Broth Pretreatment | pH adjustment to 8.5-9.5, Filtration | ~5-10 | ~95 | General macrolide processing |
| Solvent Extraction | Butyl acetate or Ethyl acetate, pH 9.0 | 60-70 | >90 | Erythromycin/Tylosin extraction[3][4] |
| Silica Gel Chromatography | Gradient elution (e.g., Hexane:Acetone) | 85-95 | ~85 | General antibiotic purification[5] |
| Ion-Exchange Chromatography | pH gradient elution | >98 | ~90 | Protein and antibiotic purification[6] |
| Crystallization | Dichloromethane or Acetone/Water | >99 | ~90 | Erythromycin crystallization[7] |
Experimental Protocols
Fermentation Broth Pretreatment
Objective: To remove solid particles and prepare the broth for solvent extraction.
Protocol:
-
Adjust the pH of the fermentation broth to a range of 8.5-9.5 using a suitable base (e.g., 2M NaOH). This increases the solubility of this compound in organic solvents.
-
Separate the mycelium and other solid debris from the broth. This can be achieved by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration using a filter press or microfiltration membranes.[8]
-
The resulting clarified broth is then ready for the extraction stage.
Solvent Extraction
Objective: To transfer this compound from the aqueous fermentation broth to an organic solvent, achieving initial concentration and purification. A multi-stage counter-current extraction is recommended for higher efficiency.[4]
Protocol:
-
Mix the pretreated fermentation broth with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.[3]
-
Agitate the mixture vigorously for at least 30 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. A separating funnel can be used for lab-scale separations, while industrial processes may use centrifugal extractors.[4]
-
Collect the organic phase containing the this compound.
-
To increase the yield, the aqueous phase can be re-extracted with fresh solvent.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude this compound extract.
A logical diagram for the solvent extraction process is as follows:
Caption: Logical flow of the solvent extraction step.
Chromatographic Purification
Objective: To separate this compound from other hydrophobic impurities.
Protocol:
-
Prepare a silica gel column (mesh size 60-120) and equilibrate it with a non-polar solvent like hexane.
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of hexane and acetone, starting with a low concentration of acetone and gradually increasing it.[5]
-
Collect fractions and monitor the presence of this compound using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain a partially purified this compound product.
Objective: To achieve a high degree of purity by separating this compound based on its charge.
Protocol:
-
Select a suitable ion-exchange resin. Since this compound is a basic compound, a cation-exchange resin is appropriate.
-
Pack a column with the selected resin and equilibrate it with a buffer at a specific pH that ensures this compound binds to the resin.
-
Dissolve the partially purified this compound in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elute the bound this compound by changing the pH or increasing the salt concentration of the buffer. A pH gradient is often effective for macrolide purification.[9]
-
Collect fractions and analyze for this compound content and purity.
-
Pool the pure fractions.
Crystallization
Objective: To obtain the final high-purity this compound in a stable, crystalline form.
Protocol:
-
Dissolve the purified this compound from the chromatography step in a suitable solvent, such as dichloromethane or a mixture of acetone and water.[7]
-
Concentrate the solution under reduced pressure to induce supersaturation.
-
Cool the solution slowly to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final, high-purity this compound product.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound at various stages of the purification process.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a specific pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 231 nm for many macrolides).
-
Injection Volume: 20 µL.
The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.[10]
Conclusion
The extraction and purification of this compound from fermentation broth is a multi-step process that requires careful optimization of each stage to achieve high yield and purity. The protocols provided in these application notes offer a solid foundation for developing a robust and efficient purification scheme. Researchers are encouraged to adapt and refine these methods to suit their specific fermentation products and available equipment.
References
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7704725B2 - Process for the production of macrolides using a novel strain, Streptomyces sp. BICC 7522 - Google Patents [patents.google.com]
- 4. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swambechemicals.wordpress.com [swambechemicals.wordpress.com]
- 6. conductscience.com [conductscience.com]
- 7. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 8. banglajol.info [banglajol.info]
- 9. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for the Microbiological Assay of Miocamycin Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the potency of Miocamycin, a 16-membered macrolide antibiotic. The methodologies described are based on established principles of microbiological assays for antibiotics as outlined in major pharmacopoeias and validated methods for similar macrolide compounds.
Introduction
This compound is an effective macrolide antibiotic with a spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1] Accurate determination of its potency is crucial for quality control in drug manufacturing, formulation development, and research applications. Microbiological assays are the gold standard for determining the biological activity of antibiotics, as they measure the actual antimicrobial effect, which may not always directly correlate with chemical assays.[2]
The two primary methods for the microbiological assay of antibiotics are the cylinder-plate (or agar diffusion) method and the turbidimetric (or tube) assay method.[3] The choice of method may depend on the specific requirements of the assay, available equipment, and desired precision.
Principle of the Assay
The potency of this compound is determined by comparing its inhibitory effect on the growth of a susceptible microorganism with that of a this compound reference standard of known potency.
-
Cylinder-Plate Method: This agar diffusion method involves placing solutions of the this compound test sample and the reference standard in cylinders on the surface of an agar plate previously inoculated with a susceptible test microorganism. After incubation, the antibiotic diffuses into the agar, creating zones of growth inhibition. The diameter of these zones is proportional to the concentration of the antibiotic.[4][5]
-
Turbidimetric Method: This method measures the inhibition of microbial growth in a liquid medium. The test microorganism is incubated in a liquid nutrient medium containing various concentrations of the this compound test sample and the reference standard. The growth of the microorganism, measured as turbidity using a spectrophotometer, is inversely proportional to the concentration of the antibiotic.
Data Presentation
The following tables summarize the key quantitative parameters for the microbiological assay of this compound.
Table 1: Test Organism and Culture Conditions
| Parameter | Recommendation |
| Test Organism | Micrococcus luteus (e.g., ATCC 9341) |
| Culture Medium (Slant) | Nutrient Agar |
| Incubation Temperature | 32-35°C |
| Incubation Time | 24 hours |
Table 2: Cylinder-Plate Assay Parameters
| Parameter | Recommendation |
| Base Agar Medium | Antibiotic Assay Medium A |
| Seed Agar Medium | Antibiotic Assay Medium A |
| pH of Medium | 7.9 ± 0.1 (adjusted after sterilization) |
| Inoculum Concentration | To be determined by trial to achieve clear zones of inhibition |
| Incubation Temperature | 32-35°C |
| Incubation Time | 16-18 hours |
| Standard Concentrations | 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL (example range, to be optimized) |
| Sample Concentration | Diluted to match the median standard concentration (e.g., 2.0 µg/mL) |
| Buffer | 0.1 M Phosphate Buffer, pH 8.0 |
Table 3: Turbidimetric Assay Parameters
| Parameter | Recommendation |
| Liquid Medium | Antibiotic Assay Medium (Assay Broth) |
| pH of Medium | 7.0 ± 0.1 (adjusted after sterilization) |
| Inoculum Concentration | To be determined by trial to achieve a suitable level of turbidity |
| Incubation Temperature | 35-37°C |
| Incubation Time | 3-4 hours |
| Standard Concentrations | A narrower range with smaller intervals than the cylinder-plate method, to be optimized |
| Sample Concentration | Diluted to match the median standard concentration |
| Buffer | 0.1 M Phosphate Buffer, pH 8.0 |
Experimental Protocols
Preparation of Media and Buffers
a. Antibiotic Assay Medium A (for Cylinder-Plate Assay)
-
Follow the manufacturer's instructions for preparation. A typical composition per liter is:
-
Peptone: 6.0 g
-
Pancreatic Digest of Casein: 4.0 g
-
Yeast Extract: 3.0 g
-
Beef Extract: 1.5 g
-
Dextrose: 1.0 g
-
Agar: 15.0 g
-
-
After dissolving the components, adjust the pH to 7.9 ± 0.1 with 1N NaOH or 1N HCl.
-
Sterilize by autoclaving at 121°C for 15 minutes.
b. Antibiotic Assay Medium (Assay Broth) (for Turbidimetric Assay)
-
Follow the manufacturer's instructions for preparation.
-
Adjust the pH to 7.0 ± 0.1.
-
Sterilize by autoclaving at 121°C for 15 minutes.
c. 0.1 M Phosphate Buffer (pH 8.0)
-
Dissolve 16.73 g of dibasic potassium phosphate (K₂HPO₄) and 0.523 g of monobasic potassium phosphate (KH₂PO₄) in sufficient water to make 1000 mL.
-
Adjust the pH to 8.0 ± 0.1 with 18N phosphoric acid or 10N potassium hydroxide.
-
Sterilize by autoclaving.
Preparation of Standard and Sample Solutions
a. This compound Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a small amount of methanol.
-
Dilute to the final volume with 0.1 M Phosphate Buffer (pH 8.0) to obtain a stock solution of 1000 µg/mL.
-
Store the stock solution under refrigeration and use it within the validated stability period.
b. This compound Standard Working Solutions
-
On the day of the assay, prepare a series of at least five working standard solutions by diluting the stock solution with 0.1 M Phosphate Buffer (pH 8.0).
-
For the cylinder-plate method, a common ratio of successive dilutions is 1:1.25.
c. This compound Sample Solution
-
Accurately weigh the sample to be tested and prepare a stock solution in the same manner as the standard stock solution.
-
Dilute the sample stock solution with 0.1 M Phosphate Buffer (pH 8.0) to obtain a final concentration assumed to be equal to the median concentration of the standard working solutions.
Preparation of Inoculum
-
Maintain the test organism, Micrococcus luteus, on slants of Nutrient Agar.
-
Inoculate a fresh slant and incubate at 32-35°C for 24 hours.
-
Wash the growth from the slant with sterile saline solution.
-
Dilute the bacterial suspension with sterile saline to a suitable turbidity. The optimal dilution should be determined experimentally to yield confluent growth for the cylinder-plate method or a measurable turbidity for the turbidimetric assay.
Cylinder-Plate Assay Protocol
-
Plate Preparation: Dispense a base layer of uninoculated Antibiotic Assay Medium A into Petri dishes and allow it to solidify. Then, overlay with a seed layer of the same medium, previously cooled to 45-50°C and inoculated with the prepared Micrococcus luteus suspension.
-
Cylinder Placement: Place sterile stainless steel or porcelain cylinders on the surface of the solidified agar.
-
Application of Solutions: Fill the cylinders with the different concentrations of the standard and sample solutions.
-
Incubation: Incubate the plates at 32-35°C for 16-18 hours.
-
Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
Turbidimetric Assay Protocol
-
Preparation of Tubes: Prepare a series of tubes for the standard curve and the sample.
-
Addition of Solutions: Add the standard and sample solutions to the respective tubes.
-
Inoculation: Add the inoculated Antibiotic Assay Medium (Assay Broth) to all tubes.
-
Incubation: Incubate the tubes in a water bath or incubator at 35-37°C for 3-4 hours.
-
Measurement: Stop the microbial growth (e.g., by adding formaldehyde or heating) and measure the turbidity of each tube using a spectrophotometer at a suitable wavelength (e.g., 530 nm).
Visualization of Workflows
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. uspnf.com [uspnf.com]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Miocamycin in Cell Culture to Study Intracellular Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing miocamycin, a macrolide antibiotic, in cell culture-based assays to investigate intracellular bacteria. This document outlines the rationale for using this compound, detailed experimental protocols, and important considerations for successful application.
Introduction
The study of intracellular bacterial pathogens presents a significant challenge in cell culture, as it requires the selective elimination of extracellular bacteria without harming the host cells or the intracellular bacteria. While gentamicin is commonly used in these "protection assays," its poor penetration into eukaryotic cells can sometimes be incomplete, potentially affecting the viability of intracellular pathogens over long incubation periods.[1][2] this compound, a 16-membered macrolide antibiotic, offers a promising alternative. Macrolides are known for their ability to penetrate and accumulate within host cells, including phagocytes.[3] This property, combined with its bactericidal or bacteriostatic effects, makes this compound a valuable tool for ensuring a strictly intracellular infection model.[3]
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] It is effective against a range of Gram-positive bacteria and some atypical intracellular pathogens like Chlamydia trachomatis and Mycoplasma species.[3] Studies have shown that at sub-inhibitory concentrations, this compound can enhance the uptake and intracellular killing of Staphylococcus aureus by phagocytic cells.
Quantitative Data Summary
To facilitate experimental design, the following tables summarize key quantitative data for this compound. It is crucial to note that these values can vary depending on the specific bacterial strain, host cell line, and experimental conditions. Therefore, it is highly recommended to perform preliminary experiments to determine the optimal concentrations for your specific system.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Common Intracellular Bacteria
| Bacterial Species | MIC Range (µg/mL) | Modal MIC (µg/mL) |
| Staphylococcus aureus (MLS-susceptible) | 0.25 - 4 | 1 - 2 |
| Streptococcus pneumoniae (Erythromycin-susceptible) | 0.016 - 4 | 0.06 - 0.25 |
| Listeria monocytogenes | Not widely reported, macrolide resistance is variable. Preliminary testing is essential. | N/A |
| Chlamydia trachomatis | Effective in vivo, specific MIC data in cell culture is limited. | N/A |
MLS: Macrolide-Lincosamide-Streptogramin. Data compiled from multiple sources.[4][5]
Table 2: Recommended Concentration Ranges for this compound in Intracellular Bacteria Assays
| Application | This compound Concentration (µg/mL) | Incubation Time | Purpose |
| Elimination of Extracellular Bacteria | 10 - 50 | 1 - 2 hours | To kill extracellular bacteria following infection of host cells. |
| Maintenance of Intracellular Infection | 1 - 5 | Throughout the experiment | To prevent the growth of any remaining extracellular bacteria or bacteria released from lysed cells. |
Note: These are starting recommendations. The optimal concentrations should be determined empirically by performing cytotoxicity assays on the host cells and assessing the viability of intracellular bacteria.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity on Macrophage Cell Lines (e.g., RAW 264.7)
This protocol is essential to determine the maximum non-toxic concentration of this compound for your specific host cell line.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete DMEM, ranging from a high concentration (e.g., 200 µg/mL) to a low concentration (e.g., 0.1 µg/mL). Include a vehicle control (DMSO) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control media.
-
Incubate the plate for the desired experimental duration (e.g., 2, 24, or 48 hours).
-
Following incubation, assess cell viability using the MTT assay or another preferred method according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The highest concentration that shows no significant decrease in cell viability is considered the maximum non-toxic concentration.
Protocol 2: this compound Protection Assay to Quantify Intracellular Bacterial Survival
This protocol is an adaptation of the widely used gentamicin protection assay.
Materials:
-
Host cells (e.g., RAW 264.7 macrophages) seeded in 24-well plates
-
Intracellular bacterial strain of interest (e.g., Staphylococcus aureus)
-
This compound solution at the predetermined optimal concentration for killing extracellular bacteria
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, deionized water
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Agar plates for colony forming unit (CFU) counting
Procedure:
-
Infection of Host Cells: a. On the day of the experiment, replace the culture medium of the confluent host cell monolayer with fresh, antibiotic-free medium. b. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to host cell). c. Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection. d. Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for bacterial internalization.
-
Elimination of Extracellular Bacteria: a. After the infection period, gently aspirate the medium. b. Wash the monolayer three times with sterile PBS to remove non-adherent bacteria. c. Add fresh medium containing the predetermined bactericidal concentration of this compound (e.g., 20 µg/mL). d. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Intracellular Bacteria (Time Point 0): a. After the this compound treatment, aspirate the medium and wash the cells three times with PBS. b. Lyse the host cells by adding 500 µL of sterile, deionized water to each well and incubating for 10-15 minutes. c. Scrape the wells to ensure complete lysis and collect the lysate. d. Perform serial dilutions of the lysate in TSB. e. Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C. f. The following day, count the colonies to determine the number of intracellular bacteria (CFU/mL) at the initial time point.
-
Monitoring Intracellular Survival Over Time: a. For subsequent time points (e.g., 2, 4, 8, 24 hours post-infection), after the initial this compound treatment, replace the medium with fresh medium containing a lower, maintenance concentration of this compound (e.g., 2 µg/mL). b. At each desired time point, repeat steps 3a-3f to quantify the number of viable intracellular bacteria. c. The change in CFU over time provides a measure of the intracellular survival and replication of the bacteria.
Visualizations
Caption: Workflow for the this compound protection assay.
Caption: Potential modulation of host cell signaling by this compound.
Discussion and Important Considerations
-
Host Cell Specificity: The cytotoxicity of this compound can vary between different cell lines. It is imperative to perform a cytotoxicity assay for each new cell line used.
-
Bacterial Strain Variability: The susceptibility of bacteria to this compound can differ between species and even strains. Determining the MIC of this compound for the specific bacterial strain being investigated is a critical preliminary step.
-
Impact on Host Cell Signaling: Macrolide antibiotics have been reported to possess immunomodulatory effects, potentially by modulating signaling pathways such as NF-κB and MAPK.[6] Researchers should be aware that this compound might influence the host cell's response to infection, which could be a variable in the experimental design or a focus of the investigation itself.
-
Controls: Appropriate controls are essential for the interpretation of results. These should include uninfected cells, infected cells without antibiotic treatment (to measure total bacterial growth), and infected cells treated with the vehicle control for this compound.
-
Alternative to Gentamicin: The primary advantage of using this compound is its potential for better intracellular penetration compared to aminoglycosides like gentamicin. This may provide a more accurate assessment of intracellular bacterial viability, especially in long-term experiments where the slow penetration of gentamicin could become a confounding factor.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a valuable tool to dissect the complex interactions between intracellular bacteria and their host cells.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionomycin causes activation of p38 and p42/44 mitogen-activated protein kinases in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB: Governing Macrophages in Cancer [mdpi.com]
Application Notes: In Situ Hybridization with Miocamycin to Study Ribosomal Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction: Miocamycin is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis. Understanding the direct interaction and localization of such drugs within intact cells is crucial for developing more effective therapeutics and combating antibiotic resistance. This document outlines the principles and a detailed protocol for using a fluorescently labeled this compound derivative in an in situ hybridization (ISH) based assay to visualize its binding to bacterial ribosomes. This technique allows for the qualitative and quantitative assessment of drug-target engagement within the cellular context.
Macrolide antibiotics function by binding to the large ribosomal subunit (50S in bacteria) within the nascent peptide exit tunnel (NPET).[1][2][3] This binding event sterically hinders the elongation of the polypeptide chain, thereby arresting protein synthesis.[1][2] By fluorescently labeling this compound, it can be used as a high-specificity probe to detect its binding site, the bacterial ribosome, directly within fixed and permeabilized cells.
Molecular Mechanism of this compound
This compound, like other macrolide antibiotics, targets the bacterial ribosome, a key cellular machine for protein synthesis.[4][5] The drug specifically binds to a site composed primarily of 23S ribosomal RNA (rRNA) within the 50S subunit.[2] This binding site is located near the peptidyl transferase center (PTC) at the entrance of the NPET.[1][3] By occupying this critical space, this compound physically obstructs the passage of the growing nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA and the cessation of protein synthesis.[2] This selective inhibition of bacterial ribosomes is key to its antibiotic effect.
Caption: this compound binds to the NPET of the 50S ribosomal subunit, blocking protein elongation.
Experimental Workflow
The overall procedure involves preparing bacterial cells, fixing them to preserve cellular structures, and permeabilizing the cell walls to allow entry of the fluorescently labeled this compound probe. The probe is then incubated with the cells under optimized hybridization conditions to allow binding to ribosomal targets. After washing away unbound probe, the cells are visualized using fluorescence microscopy. The resulting signal provides information on the location and relative abundance of drug-ribosome complexes.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miocamycin Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the challenges associated with the instability of the macrolide antibiotic Miocamycin in aqueous solutions. The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to lose potency over a short period. What are the likely causes?
A1: this compound, like many macrolide antibiotics, is susceptible to degradation in aqueous environments. The primary causes of instability are hydrolysis and, to a lesser extent, oxidation. The rate of degradation is significantly influenced by the pH of the solution and the storage temperature.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: While specific data for this compound is limited, macrolide antibiotics generally exhibit greatest stability in the neutral to slightly acidic pH range (pH 6-7). Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring and glycosidic bonds, which are critical for its antibiotic activity. For instance, the activity of midecamycin acetate, a related compound, is reported to be potentiated at pH 7-8, suggesting a potential avenue for investigation.[1]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of chemical degradation. For short-term storage of aqueous solutions, refrigeration (2-8°C) is recommended to slow down hydrolytic reactions. For long-term storage, freezing (-20°C or lower) is advisable. However, it is crucial to be aware of potential precipitation upon freezing and thawing, which can affect the homogeneity and effective concentration of your solution.
Q4: I've observed a precipitate forming in my this compound solution after storage. What does this indicate and how can I resolve it?
A4: Precipitation can occur for several reasons:
-
Poor Solubility: this compound has limited solubility in water. Ensure you have not exceeded its solubility limit at the storage temperature.
-
Degradation Products: Some degradation products may be less soluble than the parent compound and precipitate out of solution.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation. It is best to aliquot stock solutions to avoid multiple freeze-thaw cycles.
To resolve this, you can try gentle warming and sonication to redissolve the precipitate. However, if degradation is suspected, the solution should be discarded and a fresh one prepared.
Troubleshooting Guide
This guide provides structured approaches to common problems encountered with this compound in aqueous solutions.
Problem 1: Rapid Loss of Biological Activity
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Inappropriate pH | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 6.0-7.0 using a suitable buffer system (e.g., phosphate buffer). 3. Monitor the stability of the pH-adjusted solution over time using a stability-indicating analytical method like HPLC. | Slower rate of degradation observed in subsequent stability studies. |
| High Storage Temperature | 1. Store freshly prepared solutions at 2-8°C for short-term use (up to 24 hours). 2. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. 3. Avoid repeated freeze-thaw cycles. | Retention of biological activity for a longer duration. |
| Oxidative Degradation | 1. Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen). 2. Consider the addition of a compatible antioxidant, such as ascorbic acid, to the formulation.[2][3] 3. Store solutions in amber vials or protect from light to prevent photo-oxidation. | Improved stability compared to solutions prepared without these precautions. |
Problem 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Solution Instability | 1. Prepare fresh this compound solutions immediately before each experiment. 2. If using a stock solution, perform a concentration check (e.g., by UV spectrophotometry or HPLC) before each use. | Improved reproducibility of experimental data. |
| Precipitation | 1. Visually inspect the solution for any particulate matter before use. 2. If a precipitate is observed, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, prepare a fresh solution. 3. Consider using a co-solvent system (e.g., a small percentage of ethanol or DMSO) to improve solubility, ensuring the co-solvent is compatible with your experimental system. | Clear, homogenous solution and consistent results. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
Phosphate buffer (pH 6.5, 50 mM)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare the 50 mM phosphate buffer (pH 6.5) using sterile, deionized water.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a small volume of the phosphate buffer.
-
Once dissolved, bring the solution to the final desired concentration with the phosphate buffer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
For short-term storage, store the aliquots at 2-8°C. For long-term storage, store at -20°C.
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution. A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[4][5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase (Example):
-
A gradient of acetonitrile and a phosphate buffer. The exact composition and gradient should be optimized for the specific column and system.
Procedure:
-
Prepare the this compound solution to be tested at a known concentration.
-
Divide the solution into multiple aliquots and store them under the desired stress conditions (e.g., different pH values, temperatures, or light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Inject a suitable volume of the aliquot onto the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for this compound.
-
Quantify the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Factors Influencing Macrolide Stability in Aqueous Solutions
| Factor | General Effect on Macrolide Stability | Recommended Condition for this compound |
| pH | Unstable at acidic (<6) and alkaline (>8) pH due to hydrolysis. | Neutral to slightly acidic (pH 6-7) |
| Temperature | Degradation rate increases with temperature. | Refrigeration (2-8°C) for short-term; Freezing (≤ -20°C) for long-term |
| Light | Can induce photo-degradation. | Store in amber containers or protect from light. |
| Oxidizing Agents | Can lead to the formation of oxidized degradation products. | Use deoxygenated solvents; consider adding antioxidants. |
Visualizations
Diagram 1: General Degradation Pathway for Macrolide Antibiotics
This diagram illustrates the primary hydrolytic degradation points common to many macrolide antibiotics, which are likely relevant to this compound.
Caption: General hydrolytic degradation pathways for macrolide antibiotics.
Diagram 2: Experimental Workflow for Investigating this compound Stability
This workflow outlines a systematic approach to studying the stability of this compound under various conditions.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. US20030191148A1 - Macrolides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yield in Miocamycin fermentation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Miocamycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
Low yield in this compound fermentation is typically multifactorial. The primary areas to investigate include:
-
Suboptimal Fermentation Medium: Incorrect composition of carbon, nitrogen, or phosphate sources can limit growth or secondary metabolite production.[1][2]
-
Inadequate Physical Parameters: Deviations from optimal pH, temperature, aeration, and agitation can stress the producing organism, Streptomyces, and reduce yield.
-
Precursor Limitation: Insufficient availability of biosynthetic precursors for the polyketide backbone and sugar moieties can create a bottleneck in production.[3][4]
-
Genetic Instability of the Production Strain: High-producing strains can sometimes lose their productivity over successive generations.
-
Microbial Contamination: Competing microorganisms can deplete nutrients and produce inhibitory compounds, drastically reducing yield.[5][6]
-
Regulatory Issues: Complex regulatory networks, including feedback inhibition, can suppress the biosynthetic pathway.[7][8]
Q2: How does the composition of the fermentation medium impact this compound production?
The medium provides the essential building blocks and energy for both microbial growth and antibiotic synthesis.[2]
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common choice, its rapid metabolism can sometimes lead to catabolite repression of secondary metabolite pathways.[9] Slower-metabolizing sugars or complex carbohydrates may result in higher yields.[1]
-
Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and corn steep liquor often support higher yields than simple inorganic sources by providing amino acids, vitamins, and other growth factors.[1]
-
Phosphate Concentration: Phosphate is essential for primary metabolism and growth, but high concentrations are often inhibitory to the production of secondary metabolites like antibiotics in Streptomyces.[10] Maintaining a limiting phosphate concentration during the production phase (idiophase) is a common strategy to enhance yield.
Q3: Can feeding biosynthetic precursors improve my this compound yield?
Yes, precursor feeding is a widely used and effective strategy to enhance the production of secondary metabolites.[11][12] By supplying compounds that are direct building blocks of the this compound molecule, you can bypass potential bottlenecks in precursor biosynthetic pathways. For this compound, a macrolide antibiotic, key precursors would include:
-
Short-chain fatty acids: Propionate and acetate are the primary building blocks for the polyketide backbone.
-
Specific Amino Acids: These can serve as precursors for the starter units of the polyketide chain or other parts of the molecule.
Q4: My this compound production starts well but then plateaus or declines prematurely. What are the likely causes?
This issue often points to one of the following:
-
Nutrient Limitation: A key nutrient (often the carbon or nitrogen source) may be depleted. A fed-batch strategy, where nutrients are added during the fermentation, can help sustain production.
-
Feedback Inhibition: The accumulation of this compound itself may inhibit the activity of biosynthetic enzymes or repress the expression of the biosynthetic genes.
-
pH Shift: Microbial metabolism can cause the pH of the medium to shift outside the optimal range for production. Implementing pH control is crucial for maintaining productivity.[10]
-
Oxygen Limitation: As cell density increases, the oxygen demand may exceed the oxygen transfer rate of the fermenter, leading to hypoxia and a shutdown of antibiotic synthesis.
Q5: I suspect microbial contamination. How can I confirm it and what should I do?
Contamination can lead to a rapid drop in pH, unusual foam formation, visible changes in broth color or viscosity, and a sharp decrease in yield.
-
Confirmation: The most reliable way to confirm contamination is through microscopy and plating. A simple Gram stain can quickly reveal the presence of contaminating bacteria (e.g., Gram-negative rods or cocci) among your Gram-positive, filamentous Streptomyces. Plating a sample of the broth on general-purpose media (like Nutrient Agar) can reveal contaminant colonies.
-
Common Contaminants: The most frequent contaminants in industrial fermentations are bacteria like Bacillus spp., lactic acid bacteria, and various Gram-negative species, as well as other fungi or yeasts.[5][6]
-
Action: If a fermentation is heavily contaminated, it is usually best to terminate the run, as the yield will be compromised and downstream processing complicated. The priority then becomes identifying and eliminating the source of contamination through a thorough review of sterilization procedures for the medium, fermenter, and all transfer lines.
Q6: How can I accurately measure the this compound concentration in my fermentation broth?
Accurate quantification is essential for troubleshooting and optimization.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method for quantifying antibiotics in complex matrices like fermentation broths.[13][14]
-
Sample Preparation: The fermentation broth is a complex mixture. Proper sample preparation is critical to remove cells and interfering compounds. This typically involves centrifugation or filtration to remove biomass, followed by a sample clean-up step like solid-phase extraction (SPE) to isolate and concentrate the analyte before injection into the HPLC system.[13][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Low Yield
This guide provides a logical workflow to identify the root cause of low this compound production.
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Macrolide Production (Note: This is generalized data for macrolide antibiotics, as specific public data for this compound is limited. Optimization is strain and process-specific.)
| Nutrient Source | Example | Concentration (% w/v) | Expected Impact on Yield | Reference |
| Carbon | Glucose | 2 - 5 | Rapid growth, potential for catabolite repression | [9] |
| Glycerol | 2 - 5 | Slower metabolism, often higher final titer | [1] | |
| Starch | 3 - 6 | Slow release of glucose, sustained production | [1] | |
| Nitrogen | Ammonium Sulfate | 0.2 - 0.5 | Defined source, good for metabolic studies | [2] |
| Yeast Extract | 0.5 - 2 | Provides vitamins and growth factors, boosts yield | [1] | |
| Corn Steep Liquor | 1 - 3 | Inexpensive, rich source of nutrients, high yield | [2] |
Table 2: Recommended Physical Parameters for Streptomyces Fermentation
| Parameter | Recommended Range | Rationale |
| Temperature | 28 - 32 °C | Optimal range for growth and enzyme activity for most Streptomyces species. |
| pH | 6.5 - 7.5 | Must be controlled, as metabolism can cause significant shifts. |
| Dissolved Oxygen (DO) | > 30% saturation | Streptomyces are aerobic; oxygen is critical for both growth and biosynthesis. |
| Agitation | 200 - 500 RPM | Ensures mixing and oxygen transfer, but high shear can damage mycelia. |
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
This protocol is a classical method to screen the effects of individual media components.
-
Establish Baseline: Perform a fermentation using the standard production medium to establish a baseline yield.
-
Select Variables: Identify key media components to optimize (e.g., primary carbon source, nitrogen source, phosphate concentration).
-
Vary One Factor: Set up a series of fermentations (in shake flasks or benchtop bioreactors) where only one component's concentration is varied at a time, while all other parameters are kept constant. For example, test glucose at 2%, 4%, 6%, and 8% (w/v).
-
Analyze and Identify Optimum: Measure the final this compound titer for each condition. The concentration that gives the highest yield is the optimum for that component.
-
Iterate: Using the optimal concentration from the previous step as the new standard, select the next variable (e.g., yeast extract) and repeat the process.
-
Validate: Once all variables have been optimized individually, perform a validation run in a bioreactor with the fully optimized medium to confirm the improvement in yield.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general procedure for sample preparation and analysis. The specific column, mobile phase, and gradient will need to be optimized for this compound.
-
Sample Collection: Aseptically withdraw 5-10 mL of fermentation broth.
-
Biomass Removal: Centrifuge the sample at 5,000 x g for 15 minutes to pellet the cells. Collect the supernatant.
-
Solid-Phase Extraction (SPE) (Recommended):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange, MCX) with methanol and then water.[13]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 2% acetic acid) to remove impurities.[13]
-
Elute the this compound with an appropriate solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate).
-
Detection: UV detector at an appropriate wavelength or a Mass Spectrometer.
-
Quantification: Create a standard curve using purified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Simplified pathway of this compound biosynthesis from primary precursors.
Caption: Interplay of key factors influencing final this compound yield.
References
- 1. frontiersin.org [frontiersin.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Redox control of antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting microcin E492 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogrev.com [phcogrev.com]
- 12. Effect of precursors feeding and media manipulation on production of novel anticancer pro-drug camptothecin from endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Miocamycin Sample Storage and Stability
This technical support center provides guidance on the proper storage and handling of miocamycin samples to minimize degradation and ensure the accuracy of experimental results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: Like many macrolide antibiotics, this compound is susceptible to degradation influenced by several factors. The most common include:
-
pH: this compound is sensitive to acidic and alkaline conditions, which can catalyze hydrolysis of the macrolide ring.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or fluorescent light can lead to photodegradation.
-
Oxidizing Agents: Contact with oxidizing agents can modify the chemical structure of this compound.
Q2: What are the recommended storage conditions for this compound solid powder and stock solutions?
A2: To ensure the stability of this compound, it is crucial to adhere to appropriate storage conditions. While specific stability data for this compound is limited, recommendations can be made based on general practices for macrolide antibiotics and its parent compound, midecamycin.
| Sample Type | Recommended Storage Conditions | Justification |
| This compound (Solid Powder) | Store at 2-8°C in a tightly sealed, light-resistant container. | Protects from heat, humidity, and light to prevent hydrolysis and photodegradation. |
| This compound Stock Solutions | Store in small aliquots at -20°C or -80°C in light-resistant containers. Avoid repeated freeze-thaw cycles. | Freezing minimizes chemical degradation. Aliquoting prevents contamination and degradation from repeated temperature changes. |
Q3: How long can I store this compound stock solutions?
A3: Based on studies of the closely related macrolide midecamycin, a solution of midecamycin (2.0 mg/mL) was found to be stable for up to 48 hours when stored at 25°C.[1] For long-term storage of this compound solutions, it is strongly recommended to store them at -20°C or below. The exact stability period should be validated under your specific experimental conditions.
Q4: What are the potential degradation products of this compound?
A4: Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on the degradation pathways of other 16-membered macrolides like spiramycin and midecamycin, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the lactone ring or glycosidic bonds.
-
Epimerization: Changes in the stereochemistry of the molecule.
-
Isomerization: Rearrangement of the chemical structure.
Studies on midecamycin have identified several related substances and impurities which could be analogous to this compound's degradation products.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound samples.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | This compound degradation due to improper storage. | - Prepare fresh stock solutions from solid powder. - Verify the storage conditions of your stock solutions (temperature, light protection). - Perform a stability study of your working solutions under your experimental conditions. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | - Review the storage history of the sample. - Perform a forced degradation study to identify potential degradation peaks. - Optimize your HPLC method to ensure separation of this compound from its degradation products. |
| Precipitation observed in my thawed stock solution. | Poor solubility at low temperatures or concentration exceeding solubility limit. | - Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Filter the solution through a 0.22 µm filter before use if necessary, and re-quantify the concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV or MS detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store solid this compound and a this compound solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the main this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example based on Midecamycin)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on a method for its parent compound, midecamycin. Note: This method must be validated for its suitability with this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., ammonium acetate buffer) and mobile phase B (e.g., acetonitrile). The exact gradient program needs to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 231 nm and 280 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a suitable diluent to achieve a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing this compound degradation.
References
Technical Support Center: Miocamycin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Miocamycin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 16-membered macrolide antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds and the translocation of peptides during protein synthesis.[3] This action is selective for bacterial ribosomes, which accounts for its therapeutic effect.
Q2: What are the general solubility properties of this compound?
This compound is characterized as being slightly soluble in water, while it is soluble in organic solvents such as methanol, acetone, and chloroform.[4] For in vitro assays, it is common practice to dissolve macrolide antibiotics in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5][6]
Q3: What is a recommended solvent for creating a this compound stock solution?
Based on the solubility of the related compound Midecamycin, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Midecamycin has a reported solubility of ≥ 36 mg/mL in DMSO.[7] Ethanol is another viable option, as many macrolides exhibit good solubility in it.[5]
Q4: How should I store my this compound stock solution?
It is recommended to store the this compound stock solution at -20°C for long-term storage (up to one month) or at -80°C for extended periods (up to six months).[7] To maintain stability, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q5: What is the stability of this compound in cell culture media?
The stability of macrolide antibiotics in cell culture media can vary. While newer macrolides have improved acid stability, it is generally advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment. It is not recommended to store aqueous solutions of macrolides for more than a day.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Ensure you are using a sufficient volume of solvent to achieve the desired concentration.- Switch to a stronger organic solvent like DMSO.- Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[7] |
| Precipitation occurs when diluting the stock solution in aqueous media. | - The final concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium.- The concentration of the organic solvent in the final solution is too high, causing the compound to crash out. | - Increase the volume of the aqueous medium to lower the final concentration of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
| Inconsistent or unexpected results in the in vitro assay. | - Degradation of this compound in the stock solution or final working solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions and working dilutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7]- Recalculate the amount of this compound powder and solvent needed for your stock solution. |
| Visible particles or crystals in the stock solution after storage. | - The storage temperature is too high, leading to degradation.- The concentration of the stock solution is too high for the storage conditions. | - Always store stock solutions at -20°C or -80°C.[7]- Consider preparing a slightly more dilute stock solution if crystallization persists. |
Quantitative Data
Table 1: Solubility of Related Macrolide Antibiotics
| Compound | Solvent | Solubility (mg/mL) | Source |
| Midecamycin | DMSO | ≥ 36 | [7] |
| Erythromycin | Ethanol | ~30 | [5] |
| Erythromycin | DMSO | ~15 | [5] |
Note: This data is for macrolides related to this compound and should be used as a guideline. Empirical testing is recommended to determine the optimal solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, you will need 10 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to facilitate dissolution.[7]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C until use.[7]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile broth medium
-
Multichannel pipette
Procedure:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
-
The final volume in each well will be 100 µL.
-
Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Minimizing Off-target Effects of Miocamycin in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Miocamycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and the translocation of peptides during protein synthesis. This action is generally bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Q2: I'm using this compound in a mammalian cell line. What are the potential off-target effects I should be aware of?
While this compound is designed to target bacterial ribosomes, high concentrations or prolonged exposure can lead to off-target effects in mammalian cells. Based on studies of closely related macrolides like Josamycin, potential off-target effects include:
-
Mitochondrial Toxicity : Macrolides can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This can lead to impaired oxidative phosphorylation and a shift towards glycolysis.
-
Alteration of Cellular Signaling : Macrolides have been shown to modulate signaling pathways in mammalian cells. A key pathway that may be affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
-
Effects on Gene Expression and Cell Proliferation : The use of antibiotics in cell culture can sometimes lead to changes in gene expression, cell proliferation, and differentiation.
Q3: At what concentration should I use this compound in my cell-based assay to minimize off-target effects?
The optimal concentration of this compound will depend on your specific cell type and experimental goals. It is crucial to perform a dose-response curve to determine the lowest effective concentration for your intended purpose (e.g., as a selection agent) and the concentration at which cytotoxicity becomes a concern. As a starting point, consider the IC50 value of the related macrolide Josamycin in K562 cells, which was found to be 39 µM. However, this should be empirically determined for your specific cell line.
Q4: How can I differentiate between the intended on-target effect and unintended off-target effects of this compound in my experiment?
Distinguishing between on-target and off-target effects is a critical aspect of drug research. Here are a few strategies:
-
Use of Controls : Include appropriate controls in your experiments. This could involve using a different class of antibiotic with a distinct mechanism of action to see if the observed effect is specific to macrolides.
-
Rescue Experiments : If you hypothesize a specific off-target, you may be able to "rescue" the phenotype by overexpressing the affected protein or modulating the affected pathway.
-
Target Engagement Assays : Employ assays that directly measure the binding of this compound to its intended target versus potential off-targets.
Q5: Are there any common issues I should be aware of when using macrolide antibiotics in cell culture?
Yes, beyond specific off-target effects, general issues with using antibiotics in cell culture include:
-
Masking of Low-Level Contamination : Routine use of antibiotics can mask underlying low-level bacterial or mycoplasma contamination, which can still impact your experimental results.
-
Development of Antibiotic Resistance : Continuous use can lead to the development of resistant microbial strains in your lab environment.
-
Altered Cellular Metabolism : Antibiotics can subtly alter the metabolism of your cells, which could be a confounding factor in your experiments. It is generally recommended to avoid the routine use of antibiotics in cell culture unless necessary for selection or short-term contamination control.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in my cell line after this compound treatment.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down. An MTT or LDH assay is suitable for this. |
| The cell line is particularly sensitive to macrolides. | Consider using a different cell line if possible. Alternatively, reduce the treatment duration. |
| Off-target effects are leading to cell death. | Investigate potential off-target mechanisms. For example, assess mitochondrial function or look for markers of apoptosis (e.g., cleaved caspase-3) via Western blot. |
Problem 2: Inconsistent or unexpected results in my signaling pathway analysis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound is modulating the signaling pathway of interest. | Macrolides can affect pathways like MAPK. Perform a time-course and dose-response experiment to characterize the effect of this compound on your pathway. Analyze key phosphorylation events by Western blot. |
| Off-target effects are indirectly influencing the pathway. | Consider the broader cellular effects. For example, metabolic stress due to mitochondrial inhibition can activate stress-related signaling pathways. |
| Experimental variability. | Ensure consistent cell passage number, seeding density, and treatment conditions. Include appropriate vehicle controls. |
Problem 3: Difficulty confirming that this compound is engaging its intended target in my cellular model.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound is insufficient for target engagement. | Increase the concentration of this compound, being mindful of potential cytotoxicity. |
| The assay is not sensitive enough to detect target engagement. | Consider using more advanced target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays, which can provide direct evidence of drug-target interaction in a cellular context. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related macrolides. Note that data for this compound in mammalian cells is limited, and data from related compounds are provided for context.
Table 1: In Vitro Activity of this compound and Related Macrolides
| Compound | Organism/Cell Line | Assay | Value | Reference |
| This compound | Various Bacteria | MIC | 0.016 - >128 µg/mL | [1][2] |
| Josamycin | K562 (human leukemia) | Growth Inhibition | IC50: 39 µM | [3] |
| Josamycin | Bovine mitochondria | Protein Synthesis Inhibition | IC50: 12.3 µM | [3] |
| Erythromycin | Various Bacteria | MIC | 0.001 - 1000 mg/L | [1] |
MIC (Minimum Inhibitory Concentration) values for this compound vary significantly depending on the bacterial species and resistance mechanisms.
Table 2: Toxicity Data for this compound Metabolites in Rodents
| Metabolite | Animal Model | Route of Administration | Value | Reference |
| Mb6 | Mice | Oral | LD50: 4150 mg/kg (male), 4000 mg/kg (female) | [4] |
| Mb12 | Mice | Oral | LD50: 5750 mg/kg (male), 4950 mg/kg (female) | [5] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent that requires medium removal, carefully aspirate the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status in a signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Visualizations
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-8. Toxicity of metabolites of this compound: acute toxicity of Mb6 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-10. Toxicity of metabolites of this compound: acute toxicity of Mb12 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Miocamycin administration protocols in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miocamycin in pharmacokinetic (PK) studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the administration and analysis of this compound in preclinical pharmacokinetic studies.
Low Oral Bioavailability
Problem: Consistently low or highly variable plasma concentrations of this compound are observed after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution in GI Tract | 1. Optimize Formulation: this compound is sparingly soluble in water. Consider using a suspension formulation with appropriate wetting and suspending agents (e.g., 0.5% methylcellulose or carboxymethylcellulose). For solution-based dosing, explore co-solvent systems (e.g., a mixture of polyethylene glycol 400, ethanol, and water), but be mindful of potential toxicity of the vehicle itself. 2. Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is minimized to increase the surface area for dissolution. Micronization can be considered. 3. pH Adjustment: The solubility of macrolides can be pH-dependent. While the gastric pH is acidic, the intestinal pH is more neutral to slightly alkaline. Consider formulations that protect the drug in the stomach and facilitate dissolution in the intestine. |
| Gastric Instability | 1. Enteric-Coated Formulations: For larger animal models, enteric-coated formulations can be used to bypass the acidic environment of the stomach. 2. Direct Intestinal Administration: In some study designs, direct administration into the duodenum can be performed to assess the impact of gastric degradation. Studies with other macrolides have shown a 1.3 to 3-fold increase in bioavailability with intraduodenal versus oral dosing.[1] |
| Intestinal First-Pass Metabolism | 1. CYP3A4 Inhibition: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which is present in the intestinal wall. While not a standard procedure in routine PK studies, co-administration with a known CYP3A4 inhibitor can help to elucidate the extent of intestinal metabolism. 2. In Vitro Studies: Use of rat or mouse intestinal microsomes can help to determine the in vitro metabolic stability of this compound in the gut wall. |
| P-glycoprotein (P-gp) Efflux | 1. P-gp Inhibition: Macrolides can be substrates for the efflux transporter P-glycoprotein (P-gp) in the intestine, which pumps the drug back into the intestinal lumen. Co-administration with a P-gp inhibitor can be used to investigate the role of efflux in limiting absorption. |
High Variability in Plasma Concentrations
Problem: Significant inter-individual variability is observed in the plasma concentrations of this compound within the same dosing group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Technique Refinement: Ensure all personnel are thoroughly trained in the administration technique being used (e.g., oral gavage, intravenous injection). For oral gavage, ensure correct placement of the gavage needle to avoid accidental tracheal administration. 2. Dose Volume Accuracy: Use appropriately sized syringes and ensure that the dead volume of the syringe and needle is accounted for, especially when administering small volumes. 3. Homogeneity of Formulation: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the drug particles. |
| Physiological Differences | 1. Fasting State: Ensure that all animals are fasted for a consistent period before dosing, as food can affect the absorption of macrolides. 2. Animal Health: Monitor the health of the animals, as underlying health issues can affect drug absorption and metabolism. |
| Coprophagy (in rodents) | 1. Housing Conditions: House animals in a way that minimizes coprophagy (the eating of feces), as this can lead to re-absorption of the drug and affect the pharmacokinetic profile. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a suitable vehicle for oral administration of this compound in rats?
-
A1: For a suspension, 0.5% methylcellulose or 0.5% carboxymethylcellulose in purified water are commonly used and well-tolerated vehicles. For a solution, a co-solvent system such as 10% DMSO, 40% PEG300, and 50% saline can be explored, but the final concentration of DMSO should be kept low to minimize toxicity.
-
-
Q2: What is a recommended vehicle for intravenous (IV) administration of this compound?
-
A2: For IV administration, this compound should be fully dissolved. A common vehicle for IV administration of poorly water-soluble drugs is a mixture of a solubilizing agent like Solutol HS 15 or Cremophor EL with saline or a dextrose solution. The final concentration of the solubilizing agent should be kept as low as possible to avoid adverse reactions. All IV formulations must be sterile and filtered through a 0.22 µm filter before administration.
-
-
Q3: What are the maximum recommended dose volumes for oral gavage and IV injection in rats?
-
A3: For oral gavage in rats, the maximum recommended volume is typically 10 mL/kg, although 5 mL/kg is often preferred to minimize the risk of gastrointestinal distress. For a bolus IV injection, the maximum volume is generally 5 mL/kg.
-
Pharmacokinetics and Analysis
-
Q4: What are the expected pharmacokinetic parameters for this compound?
-
A4: Pharmacokinetic parameters for this compound can vary depending on the species and route of administration. The following tables provide some reported values.
-
| Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration) | |
| Parameter | Value (Mean ± SD) |
| Dose | 10 mg/kg |
| t½ α (Distribution half-life) | 7.41 ± 0.53 min |
| t½ β (Elimination half-life) | 2.49 ± 0.23 h |
| Vd (Volume of distribution) | 2.13 ± 0.17 L/kg |
| Cl (Clearance) | 0.60 ± 0.03 L/h/kg |
Data from a study in Holando Argentino cattle.[2]
| Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration) | ||
| Parameter | 600 mg single dose | 1200 mg single dose |
| AUC (Area under the curve) | 7.58 ± 0.25 mg·h/L | 18.68 ± 15.16 mg·h/L |
| T (Apparent duration of absorption) | ~0.55 h | ~0.55 h |
Data from a study in healthy male volunteers.[3]
-
Q5: What is a suitable analytical method for quantifying this compound in plasma?
-
A5: A validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in plasma due to its high sensitivity and selectivity. A microbiological assay can also be used but is less specific.
-
Troubleshooting
-
Q6: I am observing signs of distress in my animals after oral gavage with this compound. What could be the cause?
-
A6: Distress after oral gavage can be due to several factors. Firstly, ensure proper gavage technique to avoid esophageal injury or accidental administration into the trachea. Secondly, the formulation itself could be causing irritation. If using a high concentration of co-solvents like DMSO or ethanol, this could be the cause. Consider reducing the concentration of these excipients or switching to a more inert vehicle like methylcellulose. Acute toxicity studies in rats have shown that this compound is well-tolerated at very high single oral doses (LD0 > 5000 mg/kg), so it is more likely to be a procedural or formulation issue.[4]
-
-
Q7: My this compound dosing suspension appears to be unstable. What can I do?
-
A7: To improve the stability of a suspension, ensure that appropriate suspending and wetting agents are used. Xanthan gum is a common suspending agent for oral formulations. Additionally, ensure that the suspension is stored under appropriate conditions (e.g., protected from light, refrigerated if necessary) and that its stability over the intended period of use has been evaluated.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% methylcellulose.
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and volumetric flasks
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the required amount of methylcellulose to hot water (around 80-90°C) while stirring. Allow it to cool to room temperature, which will cause it to thicken.
-
In a mortar, add a small amount of the methylcellulose vehicle to the this compound powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a volumetric flask and add the vehicle to the final volume.
-
Stir the suspension continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.
-
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Objective: To quantify the concentration of this compound in rat plasma samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., another macrolide not present in the study, such as roxithromycin).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example):
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Mode: Positive ion electrospray (ESI+)
-
MRM Transitions:
-
This compound: Q1/Q3 (to be determined by direct infusion of a standard solution)
-
Internal Standard: Q1/Q3 (to be determined by direct infusion of a standard solution)
-
-
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-5. Toxicity of metabolites of this compound: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-2. Toxicity of metabolites of this compound: acute toxicity of Mb1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Miocamycin peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Miocamycin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their this compound chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in reversed-phase HPLC?
Poor resolution in the analysis of this compound, a macrolide antibiotic, can stem from several factors. The most common issues include:
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile, methanol) to aqueous buffer significantly impact selectivity and retention. An unsuitable mobile phase may not provide adequate separation between this compound and its related substances or impurities.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. Operating at a pH close to the analyte's pKa can lead to peak broadening and tailing, thus reducing resolution.
-
Column Degradation: Over time, HPLC columns can degrade due to harsh mobile phases, sample contaminants, or high pressures. This can lead to a loss of efficiency and, consequently, poorer resolution.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks that are poorly resolved.
-
Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and decrease resolution.
Q2: How can I reduce peak tailing for this compound?
Peak tailing is a common issue in the chromatography of basic compounds like this compound and is often caused by secondary interactions with the stationary phase. Here are some strategies to mitigate tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can protonate residual silanol groups on the silica-based stationary phase, minimizing their interaction with the basic this compound molecule.
-
Use an End-Capped Column: Employing a column with end-capping effectively shields the residual silanol groups, reducing the sites available for secondary interactions.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.
-
Lower the Analyte Concentration: As with poor resolution, sample overload can also contribute to peak tailing. Reducing the injection volume or sample concentration can often improve peak shape.
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
For initial method development for this compound, the following conditions can serve as a good starting point:
-
Column: A C18 column is a common choice for macrolide antibiotics. A standard dimension would be 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution with an aqueous buffer and an organic modifier is typically used.
-
Aqueous Phase (A): Phosphate or acetate buffer (e.g., 20 mM) at a pH between 3 and 6.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Detection: UV detection at approximately 232 nm is suitable for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, can improve reproducibility.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
If you are experiencing co-eluting or poorly resolved peaks for this compound and its impurities, follow this troubleshooting guide.
Experimental Protocol: Optimizing Mobile Phase Composition
-
Initial Assessment: Begin with a mobile phase of 50:50 (v/v) Acetonitrile:20 mM Phosphate Buffer (pH 4.0) at a flow rate of 1.0 mL/min on a C18 column (4.6 x 150 mm, 5 µm).
-
Varying Organic Modifier Ratio:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 55%, 60%).
-
Inject the this compound sample with each mobile phase composition and record the chromatograms.
-
Analyze the resolution between the this compound peak and any adjacent impurity peaks.
-
-
Evaluating a Different Organic Modifier:
-
If resolution is still suboptimal, switch the organic modifier to methanol.
-
Repeat the process of varying the methanol concentration (e.g., 50%, 55%, 60%, 65%).
-
Compare the selectivity and resolution obtained with methanol to that of acetonitrile.
-
-
Adjusting pH:
-
If co-elution persists, adjust the pH of the aqueous buffer. Prepare buffers at pH values of 3.0, 5.0, and 6.0.
-
Re-run the separation with the optimal organic modifier ratio at each pH and observe the changes in retention and resolution.
-
Data Presentation: Impact of Mobile Phase on Resolution
| Mobile Phase Composition (v/v) | Organic Modifier | pH | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 45:55 | Acetonitrile | 4.0 | 8.2 | 1.3 | 1.6 |
| 50:50 | Acetonitrile | 4.0 | 7.1 | 1.8 | 1.4 |
| 55:45 | Acetonitrile | 4.0 | 6.3 | 1.5 | 1.5 |
| 50:50 | Acetonitrile | 3.0 | 7.5 | 2.1 | 1.2 |
| 50:50 | Methanol | 4.0 | 9.5 | 1.6 | 1.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends when modifying chromatographic parameters.
Logical Workflow for Troubleshooting Poor Resolution
Mitigating matrix effects in Miocamycin quantification from biological tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Miocamycin in biological tissues using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In biological tissues, these interfering substances can include salts, lipids, and proteins.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Ultimately, unaddressed matrix effects can lead to erroneous quantification of this compound concentrations in tissue samples.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of this compound spiked into a blank tissue extract (that has gone through the entire sample preparation process) with the response of this compound in a neat solvent at the same concentration. A significant difference between these two signals indicates the presence of matrix effects.[6] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The main strategies to combat matrix effects can be categorized into three areas:
-
Effective Sample Preparation: The goal is to remove interfering components from the tissue sample before LC-MS/MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[4]
-
Use of Internal Standards: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects during the analysis.[7]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound in tissues?
A4: The choice of sample preparation technique depends on the specific tissue matrix and the required sensitivity.
-
Protein Precipitation (PPT) is a simple and fast method but is often the least effective at removing interfering components, which may lead to significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE) can provide cleaner extracts than PPT.[9]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix components and reducing matrix effects, leading to cleaner extracts and more reliable results.[10] A combination of LLE followed by SPE can yield even cleaner samples.
The following table summarizes the typical recovery and matrix effect data for different extraction methods for macrolide antibiotics in muscle tissue, which can be considered as a proxy for this compound.
| Sample Preparation Method | Analyte | Tissue Type | Average Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Erythromycin | Trout Muscle | Not Specified | Not Specified | [11] |
| QuEChERS (a form of LLE) | Tilmicosin | Fish Muscle | 70-120 | Not Specified | [6] |
| Protein Precipitation | Milbemycin Oxime | Cat Plasma | 96.91-100.62 | Not Specified | [12] |
| Solid-Phase Extraction | 6 Macrolides | Chicken | 82.1-101.4 | Not Specified | [13] |
| LLE followed by SPE | 18 Macrolides | Bovine Muscle | Satisfactory | Not Specified | [14][15] |
Note: Data specific to this compound is limited. The presented data is for other macrolide antibiotics and should be used as a general guide. It is crucial to validate the chosen method for this compound in your specific tissue matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. For macrolides, a C18 column with a mobile phase containing a low concentration of formic acid is often a good starting point.[13] |
| Co-eluting interfering peaks. | Improve sample cleanup using a more rigorous method like SPE. Adjust the chromatographic gradient to better separate this compound from interferences. | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Implement a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, use a structural analogue that elutes close to this compound. |
| Inconsistent sample preparation. | Ensure consistent and reproducible execution of the sample preparation protocol. Automated sample preparation systems can improve precision. | |
| Low this compound Recovery | Inefficient extraction from the tissue matrix. | Optimize the extraction solvent and pH. For LLE, ensure the solvent is appropriate for this compound's polarity. For SPE, select a sorbent that provides good retention and elution characteristics for this compound. |
| Analyte loss during solvent evaporation steps. | Use a gentle stream of nitrogen for evaporation and avoid overheating. Reconstitute the sample in a solvent that ensures complete dissolution of this compound. | |
| Significant Ion Suppression/Enhancement | Insufficient removal of matrix components. | Switch to a more effective sample preparation method (e.g., from PPT to SPE). Consider a multi-step cleanup (e.g., LLE followed by SPE). |
| Suboptimal ionization source parameters. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal for this compound and minimize the influence of the matrix. |
Experimental Protocols
Here are detailed methodologies for three common sample preparation techniques for the extraction of this compound from biological tissues.
Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method but may result in significant matrix effects.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structural analogue or SIL-IS of this compound in ACN)
Procedure:
-
Weigh approximately 1 gram of homogenized tissue into a centrifuge tube.
-
Add a known amount of IS solution.
-
Add 3 mL of cold ACN.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method generally provides cleaner extracts than PPT.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and n-hexane[11])
-
Internal Standard (IS) solution
-
pH adjustment solutions (e.g., sodium hydroxide, hydrochloric acid)
Procedure:
-
Weigh approximately 1 gram of homogenized tissue into a centrifuge tube.
-
Add a known amount of IS solution.
-
Adjust the pH of the sample to approximately 8.5-9.0 with sodium hydroxide to ensure this compound is in its basic, more extractable form.
-
Add 5 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This method typically yields the cleanest extracts and is highly effective at mitigating matrix effects.[10]
Materials:
-
Tissue homogenizer
-
Centrifuge
-
SPE cartridges (e.g., a polymeric reversed-phase sorbent)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of formic or acetic acid)
-
Internal Standard (IS) solution
Procedure:
-
Sample Pre-treatment: Extract this compound from the tissue using either the PPT or LLE protocol described above. After the initial extraction and centrifugation, take the supernatant for the SPE cleanup.
-
SPE Cartridge Conditioning: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of water to condition and equilibrate the sorbent. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for this compound quantification in tissues.
References
- 1. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. agilent.com [agilent.com]
- 9. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
Validation & Comparative
Miocamycin vs. Erythromycin: A Comparative Analysis of Efficacy Against Macrolide-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of miocamycin and erythromycin against bacterial strains exhibiting resistance to macrolide antibiotics. The following sections present quantitative data from cited studies, detail the experimental methodologies used to obtain this data, and illustrate the key mechanisms of macrolide resistance.
Mechanisms of Macrolide Resistance
Resistance to macrolide antibiotics in bacteria is primarily governed by two distinct mechanisms:
-
Target Site Modification: This is often mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes. These enzymes add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit.[1][2][3] This methylation reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics to the ribosome, thereby inhibiting their antibacterial action.[1][3] This type of resistance can be either inducible (expressed only in the presence of an inducing agent, like erythromycin) or constitutive (always expressed) and typically confers high-level resistance to 14-, 15-, and 16-membered macrolides.[4][5]
-
Active Efflux: This mechanism involves the removal of the antibiotic from the bacterial cell by efflux pumps. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode for these pumps.[4][6][7] This system actively transports 14- and 15-membered macrolides out of the cell, preventing them from reaching their ribosomal target.[4][5] Strains with this "M phenotype" are resistant to erythromycin but often remain susceptible to 16-membered macrolides like this compound, as well as lincosamides and streptogramin B.[4][5]
Comparative Efficacy: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and erythromycin against various macrolide-susceptible and -resistant bacterial strains, as reported in several studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs against Staphylococcus spp.
| Organism | Resistance Phenotype | Antibiotic | MIC Range (µg/mL) | Mode MIC (µg/mL) |
| Staphylococcus | MLSB-Susceptible | Erythromycin | - | 0.25 |
| This compound | 0.25 - 4 | 1 - 2 | ||
| Staphylococcus | MLSB-Inducible | Erythromycin | - | - |
| This compound | 0.25 - 4 | 1 - 2 | ||
| Staphylococcus | MLSB-Constitutive | Erythromycin | Inactive | - |
| This compound | Inactive | - |
Data sourced from a multicenter study evaluating 1,024 bacterial strains.[2]
Table 2: Comparative MICs against Streptococcus and Pneumococcus spp.
| Organism | Resistance Phenotype | Antibiotic | MIC Range (µg/mL) | Mode MIC (µg/mL) |
| Streptococci & Pneumococci | Erythromycin-Susceptible | Erythromycin | - | 0.016 |
| This compound | 0.016 - 4 | 0.12 - 0.5 | ||
| Streptococci & Pneumococci | Erythromycin-Resistant | Erythromycin | >128 | - |
| This compound | 0.12 - >128 | - | ||
| S. pyogenes | M phenotype | This compound | ≤ 0.12 - 1 | - |
| S. pyogenes | MLSB | This compound | - | - |
Data compiled from multiple studies.[2][8]
Table 3: Comparative MICs against Mycoplasma pneumoniae
| Organism | Resistance Status | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. pneumoniae | Macrolide-Resistant | Erythromycin | < 0.5 | ≥ 128 |
| This compound | < 0.5 | 16 |
MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of isolates, respectively. Data from a study of 72 M. pneumoniae strains.[9][10]
Table 4: Comparative MICs against Ureaplasma urealyticum and other Mycoplasma spp.
| Organism | Antibiotic | MIC Range (mg/L) |
| Ureaplasma urealyticum | This compound | 0.00625 - 0.4 |
| Erythromycin | 0.19 - 500 | |
| Mycoplasma hominis | This compound | 0.025 - 0.25 |
| Erythromycin | 100 - 1000 | |
| Other Mycoplasma spp. | This compound | 0.001 - 0.0625 |
| Erythromycin | 0.001 - 0.0625 |
Data from a study evaluating 61 U. urealyticum and 21 Mycoplasma strains.[5][11]
Experimental Protocols
The data presented in this guide were primarily obtained through standardized in vitro susceptibility testing methods. The following is a detailed description of a typical agar dilution protocol used for determining Minimum Inhibitory Concentrations (MICs).
Agar Dilution Method for MIC Determination
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
1. Preparation of Antimicrobial Stock Solutions:
-
Stock solutions of this compound and erythromycin are prepared at a high concentration in a suitable solvent.
-
Aseptic techniques are maintained throughout to ensure sterility.
2. Preparation of Agar Plates with Antimicrobial Agents:
-
A suitable agar medium, such as Mueller-Hinton Agar, is prepared according to the manufacturer's instructions and sterilized.[12]
-
The molten agar is cooled to 45-50°C in a water bath.[12]
-
Serial twofold dilutions of the antimicrobial stock solutions are prepared.
-
A specific volume of each antimicrobial dilution is added to aliquots of the molten agar to achieve the desired final concentrations. A control plate with no antibiotic is also prepared.
-
The agar is then poured into sterile Petri dishes and allowed to solidify on a level surface.[13]
3. Inoculum Preparation:
-
Four to five morphologically similar bacterial colonies from a fresh, pure culture are selected.
-
The colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.[12]
-
The standardized suspension is then diluted to achieve a final inoculum density of approximately 104 CFU per spot.[14]
4. Inoculation of Agar Plates:
-
The prepared bacterial inoculum is applied to the surface of the agar plates containing the different antibiotic concentrations and the control plate.
-
A multipoint inoculator is often used to deliver a standardized volume of the inoculum to each plate.[15]
5. Incubation:
-
The inoculated plates are allowed to dry before being inverted.
-
Incubation conditions are specific to the organism being tested. For most aerobic bacteria, plates are incubated at 35-37°C for 16-20 hours in ambient air.[13][14] For fastidious organisms like Streptococcus pneumoniae, incubation may be required in a CO2-enriched atmosphere.[5]
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth.
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key macrolide resistance pathways and a typical experimental workflow for determining macrolide resistance phenotypes.
References
- 1. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. mdpi.com [mdpi.com]
- 4. Induction of Efflux-Mediated Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Macrolide resistance in Mycoplasma pneumoniae in adult patients [frontiersin.org]
- 10. Macrolide resistance in Mycoplasma pneumoniae in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. clsjournal.ascls.org [clsjournal.ascls.org]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of Miocamycin and Azithromycin Against Mycoplasma pneumoniae
For Immediate Release
This guide provides a detailed comparative analysis of two macrolide antibiotics, Miocamycin and Azithromycin, in their activity against Mycoplasma pneumoniae, a primary causative agent of atypical pneumonia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro susceptibility, pharmacokinetic profiles, and clinical efficacy to inform future research and therapeutic strategies.
Executive Summary
Mycoplasma pneumoniae infections present a significant clinical challenge, compounded by the rising prevalence of macrolide resistance. While Azithromycin has been a cornerstone of treatment, concerns over its diminishing efficacy necessitate the evaluation of alternative agents such as this compound. This analysis reveals that while both antibiotics demonstrate activity against M. pneumoniae, this compound, a 16-membered macrolide, exhibits a potential advantage over the 15-membered Azithromycin, particularly against strains with established macrolide resistance. This guide synthesizes available data to facilitate a direct comparison of their performance characteristics.
In Vitro Susceptibility
The in vitro activity of this compound and Azithromycin against Mycoplasma pneumoniae is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Comparative MIC Data
The following table summarizes MIC data from various studies, illustrating the comparative efficacy of this compound and Azithromycin against both macrolide-susceptible and macrolide-resistant M. pneumoniae isolates.
| Antibiotic | M. pneumoniae Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | Aerobe mycoplasmas | 0.001 - 0.0625 | - | - | [1] |
| Azithromycin | Macrolide-Susceptible | ≤0.007 - >128 | 16 | 64 | [2] |
| Azithromycin | Macrolide-Resistant (China, 2023) | 4 - 256 | - | - | [3] |
| Azithromycin | Macrolide-Resistant (Shanghai, 2005-2008) | - | 16 | 64 | [2] |
| Azithromycin | Macrolide-Resistant (Beijing, 2014-2016) | 2 - 64 | - | - | [4] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The data indicates that this compound generally exhibits low MIC values against Mycoplasma species. In contrast, Azithromycin's efficacy is significantly impacted by resistance, with MIC values for resistant strains being substantially higher.
Experimental Protocols
Broth Microdilution Susceptibility Testing for Mycoplasma pneumoniae
The determination of MIC values for Mycoplasma pneumoniae is performed following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Objective: To determine the minimum inhibitory concentration (MIC) of antimicrobial agents against Mycoplasma pneumoniae.
Materials:
-
96-well microdilution plates
-
SP4 glucose broth medium[5]
-
Mycoplasma pneumoniae isolate and reference strain (e.g., ATCC 29342)
-
Antimicrobial agents (this compound, Azithromycin)
-
Phenol red pH indicator
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of each antimicrobial agent in SP4 glucose broth in the 96-well microdilution plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the M. pneumoniae isolate in SP4 broth.
-
Inoculation: Inoculate each well of the microdilution plate with the prepared bacterial suspension using a multichannel pipette. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C in an ambient air incubator.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits a color change of the phenol red indicator, which signifies the inhibition of bacterial growth. The color of the growth control well should change, indicating bacterial viability.[5]
Mechanism of Action
Both this compound and Azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translation process.[9][10][11]
Caption: Macrolide antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic are crucial for its clinical effectiveness, determining its absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Azithromycin | Reference |
| Administration | Oral | Oral, Intravenous | [12][13] |
| Bioavailability | - | ~37% (oral) | [14] |
| Tissue Penetration | Rapid and extensive | Excellent tissue distribution, with concentrations much higher than in serum | [12][14][15][16] |
| Half-life | Short elimination half-life | Extended elimination half-life | [15][16] |
| Metabolism | Three major active metabolites | - | [12][16] |
This compound demonstrates rapid and extensive penetration into body tissues and fluids, and its three major metabolites also possess antimicrobial activity, potentially contributing to its therapeutic efficacy.[12][16] Azithromycin is characterized by its excellent tissue distribution, achieving significantly higher concentrations in tissues than in serum, and has a long elimination half-life.[14][15][17]
Clinical Efficacy
Clinical data provides insights into the real-world performance of these antibiotics in treating Mycoplasma pneumoniae pneumonia.
This compound
Clinical studies on this compound for M. pneumoniae pneumonia, though less recent, have shown positive outcomes. In a study of 12 adult patients, this compound treatment resulted in excellent or good therapeutic effects in 9 cases, with satisfactory defervescence and resolution of shadows on chest X-rays.[18] It has been shown to be a useful agent in the treatment of upper and lower respiratory tract infections in both adult and pediatric patients.[12][16]
Azithromycin
Azithromycin is widely used for pediatric Mycoplasma pneumoniae pneumonia.[19] Clinical trials have demonstrated its effectiveness in improving clinical symptoms and shortening the course of the disease. One study showed a total efficiency rate of 93.75% in the observation group treated with Azithromycin. Another study reported a significantly higher total effective rate of 96.83% in the group receiving Azithromycin compared to a control group.[20][21] However, the emergence of macrolide-resistant M. pneumoniae has led to treatment failures and prolonged illness in some cases.[22][23] Despite resistance, some studies suggest that macrolides can still be administered to children with MPP carrying a macrolide-resistant mutation.[22] For refractory cases, combination therapy with intravenous immunoglobulin has shown improved clinical efficacy.[24]
Conclusion and Future Directions
This comparative analysis indicates that both this compound and Azithromycin are effective against Mycoplasma pneumoniae. However, the increasing prevalence of Azithromycin resistance highlights the potential utility of this compound, which may retain efficacy against some macrolide-resistant strains.
Key Findings:
-
In Vitro Activity: this compound demonstrates potent in vitro activity against Mycoplasma species. Azithromycin's efficacy is significantly compromised by resistance.
-
Pharmacokinetics: Both drugs exhibit excellent tissue penetration, a key attribute for treating respiratory infections.
-
Clinical Efficacy: While Azithromycin has a broader base of recent clinical data, older studies support the efficacy of this compound. The rise of Azithromycin resistance warrants a re-evaluation of this compound's clinical role.
Further head-to-head clinical trials are imperative to definitively establish the comparative efficacy and safety of this compound and Azithromycin in the current landscape of antimicrobial resistance. Research into the specific mechanisms by which 16-membered macrolides like this compound may overcome resistance mechanisms affecting 14- and 15-membered macrolides is also a critical area for future investigation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Expert consensus on the diagnosis and treatment of macrolide-resistant Mycoplasma pneumoniae pneumonia in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 9. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Macrolide - Wikipedia [en.wikipedia.org]
- 12. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycoplasma Infections (Mycoplasma pneumoniae) Medication: Antibiotics, Tetracyclines [emedicine.medscape.com]
- 14. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Pharmacokinetics and tissue distribution of azithromycin in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Therapeutic effect of midecamycin on Mycoplasma pneumoniae pneumonia in adults (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BIO-Byword [bbwpublisher.com]
- 20. Clinical Efficacy of Azithromycin in the Treatment of Pediatric Mycoplasma pneumoniae Pneumonia and Its Impact on Platelet Count and D-Dimer Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clinical efficacy of macrolide antibiotics in mycoplasma pneumoniae pneumonia carrying a macrolide-resistant mutation in the 23 S rRNA gene in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment [frontiersin.org]
- 24. Efficacy of azithromycin combined with intravenous immunoglobulin in the treatment of refractory mycoplasma pneumoniae pneumonia in children: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Miocamycin Susceptibility: A Comparative Guide to MIC Breakpoints for Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of miocamycin's in-vitro activity against various clinical isolates, offering a valuable resource in the absence of officially established clinical breakpoints from major regulatory bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). By summarizing available Minimum Inhibitory Concentration (MIC) data and detailing experimental methodologies, this document aims to support researchers in evaluating this compound's potential and informing early-stage drug development.
Comparative In-Vitro Activity of this compound
This compound, a 16-membered macrolide, has demonstrated a broad spectrum of in-vitro activity against Gram-positive and some Gram-negative organisms, as well as atypical pathogens.[1][2] Notably, it has shown efficacy against erythromycin-resistant staphylococci and streptococci that exhibit inducible resistance.[1][2] The following tables summarize the MIC distributions of this compound against a range of clinical isolates as reported in various studies. It is crucial to note that these values are not official breakpoints but rather a compilation of research findings.
Table 1: this compound MIC Distribution for Gram-Positive Clinical Isolates (µg/mL)
| Organism | This compound MIC Range | This compound MIC50 | This compound MIC90 | Comparator (Erythromycin) MIC Range | Reference(s) |
| Staphylococcus aureus (MLS-susceptible) | 0.25 - 4 | 1-2 | - | 0.25 | [3] |
| Staphylococcus aureus (Inducible MLSB resistance) | 0.25 - 4 | 1-2 | - | - | [3] |
| Staphylococcus aureus (Constitutive MLSB resistance) | Inactive | - | - | - | [3] |
| Streptococcus pneumoniae (Erythromycin-susceptible) | 0.016 - 4 | 0.12 - 0.5 | - | 0.016 | [3] |
| Streptococcus pneumoniae (Erythromycin-resistant) | 0.12 - >128 | - | - | - | [3] |
| Enterococcus spp. (Erythromycin-susceptible) | 0.5 - 2 | 1 | - | 0.5 - 1 | [3] |
| Enterococcus spp. (Erythromycin-resistant) | 4 - >128 | - | - | - | [3] |
MLS: Macrolide-Lincosamide-Streptogramin
Table 2: this compound MIC Distribution for Gram-Negative and Atypical Clinical Isolates (µg/mL)
| Organism | This compound MIC Range | This compound MIC50 | This compound MIC90 | Comparator (Erythromycin) MIC Range | Reference(s) |
| Haemophilus influenzae | 2 - 64 | 32 | - | 2 - 8 | [3] |
| Neisseria spp. | 0.12 - 4 | 0.5 - 1 | - | - | [3] |
| Branhamella catarrhalis | 0.12 - 8 | 1 | - | - | [3] |
| Legionella pneumophila | 0.016 - 0.12 | 0.06 | - | - | [3] |
| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | - | 0.001 - 0.0625 | [4] |
| Ureaplasma urealyticum | 0.00625 - 0.4 | - | - | 0.19 - 500 | [4] |
| Clostridium perfringens | 0.5 - 2 | 1 | - | - | [3] |
| Bacteroides fragilis | 0.03 - 2 | 1 | - | - | [3] |
Experimental Protocols
The determination of MIC values is critical for assessing antimicrobial susceptibility. The following are detailed methodologies for two common experimental procedures used in the cited studies.
Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][6][7]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Bacterial colonies from a fresh agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air (or appropriate atmospheric conditions for the organism being tested).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[8][9]
1. Preparation of Agar Plates:
-
A stock solution of this compound is prepared.
-
A series of twofold dilutions of the antimicrobial agent are prepared in a suitable solvent.
-
Each dilution is added to molten Mueller-Hinton agar (or other appropriate agar) and poured into petri dishes to solidify. A control plate without any antibiotic is also prepared.
2. Inoculum Preparation:
-
Bacterial colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator (replicator).
-
The plates are allowed to dry before being inverted and incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Macrolide Resistance Mechanisms
Understanding the mechanisms of resistance is crucial for the development and effective use of antimicrobial agents. The primary mechanisms of resistance to macrolides, including this compound, are target site modification and active drug efflux.[10][11][12][13]
References
- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Miocamycin: Cross-Resistance with Other 16-Membered Macrolides
This guide provides a comprehensive comparison of the in vitro activity of miocamycin with other 16-membered macrolide antibiotics, focusing on cross-resistance patterns in clinically relevant bacteria. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a 16-membered macrolide antibiotic, a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Like other macrolides, its efficacy can be challenged by the emergence of bacterial resistance. This guide examines the cross-resistance of this compound with other 16-membered macrolides, such as josamycin and midecamycin, particularly in strains with defined resistance mechanisms to 14- and 15-membered macrolides (e.g., erythromycin).
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other macrolides against various bacterial strains, including those with characterized macrolide resistance phenotypes. The data is compiled from multiple in vitro studies.
Table 1: Comparative MICs (μg/mL) of this compound and Other Macrolides against Gram-Positive Cocci.
| Organism (Resistance Phenotype) | This compound | Josamycin | Erythromycin | Reference |
| Staphylococci (MLS-sensitive) | 2 | 1 | 0.25 | [2] |
| Staphylococci (MLSB inducible) | Active | Active | Resistant | [2] |
| Staphylococci (MLSB constitutive) | Inactive | Inactive | Inactive | [2] |
| Streptococci & Pneumococci (MLS-sensitive) | 0.06-0.25 | 0.03-0.12 | 0.016 | [2] |
| Enterococci (MLS-sensitive) | 1-2 | 0.5-1 | 0.5 | [2] |
MLS : Macrolide-Lincosamide-Streptogramin
Table 2: Activity of Midecamycin Acetate (a this compound precursor) against Macrolide-Resistant Strains.
| Organism (Resistance Phenotype) | Midecamycin Acetate | Other Macrolides (14- & 15-membered) | Reference |
| Staphylococcus spp. (Inducible Resistance) | Active | Resistant | [3] |
| Staphylococcus spp. (Constitutive Resistance) | Resistant | Resistant | [3] |
| Mycoplasma hominis | 0.008-0.12 | Poorly Active | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing, most commonly Minimum Inhibitory Concentration (MIC) determination via agar or broth dilution methods. The following are generalized protocols based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent.[6]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents are prepared from a stock solution of known concentration.
-
Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar at a controlled temperature (45-50°C). The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown overnight and then suspended in a saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antimicrobial concentrations.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]
Broth Microdilution Method for MIC Determination
The broth microdilution method is another widely used technique for MIC determination, particularly for testing a large number of isolates.[5]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity or growth in the wells.
Mechanisms of Cross-Resistance and Signaling Pathways
Cross-resistance between macrolides is often dictated by the underlying resistance mechanism. The most common mechanisms are target site modification, active efflux, and drug inactivation.[7][8][9]
Target Site Modification: erm Gene Induction
A prevalent mechanism of macrolide resistance is the methylation of the 23S rRNA target site by Erm methyltransferases, which reduces drug binding.[7][9] The expression of erm genes is often inducible. 14- and 15-membered macrolides are typically strong inducers of erm expression, leading to resistance to themselves, lincosamides, and streptogramin B (the MLSB phenotype). In contrast, 16-membered macrolides like this compound and josamycin are generally weak inducers of erm genes.[2][10] This can result in retained activity against strains with inducible resistance.
Experimental Workflow
The general workflow for conducting a cross-resistance study using MIC determination is outlined below.
Conclusion
The available data indicate that this compound, like other 16-membered macrolides, can retain activity against bacterial strains that exhibit inducible resistance to 14- and 15-membered macrolides.[2][11] This is primarily due to its nature as a poor inducer of erm methylase genes. However, in cases of constitutive erm expression or other resistance mechanisms that affect the macrolide binding site, cross-resistance among all macrolides, including this compound, is observed. These findings underscore the importance of understanding the specific resistance mechanisms present in clinical isolates when considering macrolide therapy. Further head-to-head comparative studies with a broader range of 16-membered macrolides against well-characterized resistant strains are warranted to fully elucidate the spectrum of activity and potential clinical utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Miocamycin and Clarithromycin
In the landscape of antimicrobial research, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and combating bacterial resistance. One crucial parameter is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This guide provides a detailed comparison of the PAE of two macrolide antibiotics: Miocamycin, a 16-membered macrolide, and Clarithromycin, a 14-membered macrolide. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Quantitative Comparison of Post-Antibiotic Effect
The PAE of this compound and Clarithromycin has been evaluated against various bacterial strains in several studies. The following tables summarize the key quantitative data from this research, offering a side-by-side comparison of their efficacy.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (hours) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | Not Specified | 1-2 | [1] |
| 3 | Not Specified | 2-4 | [1] | ||
| 10 | Not Specified | >4 | [1] | ||
| Streptococcus pyogenes | 1 | Not Specified | 1-2 | [1] | |
| 3 | Not Specified | 2-4 | [1] | ||
| 10 | Not Specified | >4 | [1] | ||
| Streptococcus agalactiae | Not Specified | Not Specified | At least double that of erythromycin | [1] | |
| Enterococcus (erythromycin-sensitive) | Not Specified | Not Specified | At least double that of erythromycin | [1] | |
| Staphylococcus aureus ATCC 29213 | 1 | 1.5 | 2.5 | [2] | |
| 8 | 1.5 | 4.3 | [2] | ||
| Group A β-hemolytic Streptococcus | 1 | 1.5 | 2.5 | [2] | |
| 8 | 1.5 | 5.67 | [2] | ||
| Clarithromycin | Staphylococcus aureus | 0.5 µg/ml | One mass doubling | 4 | [3] |
| Streptococcus pneumoniae | Not Specified | Not Specified | Significantly longer than azithromycin | [4][5] | |
| Haemophilus influenzae | Not Specified | Not Specified | Shorter than azithromycin | [4][5] | |
| Bacteroides fragilis | Not Specified | Not Specified | 1.5 - 3 | [6] | |
| Peptostreptococcus anaerobius | Not Specified | Not Specified | 1.5 - 3 | [6] | |
| Pneumococci | 5 | Not Specified | 1 - 6 | [7] |
Key Observations:
-
This compound demonstrates a significant PAE against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and various streptococcal species.[1][2] The duration of the PAE is concentration-dependent, with higher concentrations leading to a more prolonged effect.[1]
-
Notably, this compound exhibited a PAE at least double that of erythromycin and roxithromycin against Group B streptococci and an erythromycin-sensitive enterococcus strain.[1] It also induced a significant PAE against strains with inducible resistance to erythromycin.[1]
-
Clarithromycin also exhibits a robust PAE against a range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and anaerobic bacteria like Bacteroides fragilis and Peptostreptococcus anaerobius.[3][6]
-
Comparative studies with other macrolides show that clarithromycin has a longer PAE than azithromycin against Streptococcus pneumoniae, but a shorter PAE against Haemophilus influenzae.[4][5]
-
Against pneumococci, the PAE of clarithromycin was found to range from 1 to 6 hours when exposed to a concentration 5 times the MIC.[7]
Experimental Protocols for Post-Antibiotic Effect Determination
The determination of the PAE involves a standardized methodology to ensure reproducible and comparable results. The general workflow is outlined below, based on common practices described in the literature.[8][9][10][11][12]
1. Bacterial Culture Preparation:
-
Bacterial strains are grown in a suitable liquid medium (e.g., Mueller-Hinton broth) to reach the logarithmic phase of growth. The typical inoculum size is around 10^5 to 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The bacterial culture is divided into experimental and control groups.
-
The experimental group is exposed to the antibiotic (this compound or Clarithromycin) at a specific concentration, often a multiple of the minimum inhibitory concentration (MIC).
-
The control group is incubated under the same conditions without the antibiotic.
-
The exposure period is typically 1 to 2 hours.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic must be effectively removed to observe the subsequent bacterial growth. Common methods for antibiotic removal include:
-
Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed, antibiotic-free medium. This reduces the antibiotic concentration to a sub-inhibitory level.[10]
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in fresh medium. This process may be repeated to ensure complete removal of the drug.
-
4. Monitoring Bacterial Regrowth:
-
The growth of both the treated and control cultures is monitored over time. This can be achieved through various techniques:
-
Viable Counts: Samples are taken at regular intervals, serially diluted, and plated on agar plates to determine the number of CFU/mL. This is considered the gold standard method.[10]
-
Spectrophotometry/Turbidimetry: The optical density (OD) of the cultures is measured at a specific wavelength (e.g., 600 nm) to monitor changes in turbidity, which correlates with bacterial growth.[10]
-
Bioluminescence and Impedance: These are more automated methods that can provide real-time growth data.[11]
-
5. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated as the difference in the time it takes for the treated and control cultures to increase by 1-log10 CFU/mL after antibiotic removal. The formula is: PAE = T - C Where:
-
T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after drug removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log10.
-
Visualizing the Experimental Workflow
The following diagram illustrates the standard experimental workflow for determining the post-antibiotic effect.
Mechanism of Action and Signaling Pathways
Macrolide antibiotics, including this compound and Clarithromycin, exert their primary antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translocation of peptidyl-tRNA. This action halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. The prolonged binding to the ribosome is considered a key factor contributing to the post-antibiotic effect.[3] The following diagram illustrates this mechanism.
Beyond their direct antimicrobial activity, macrolides are also recognized for their immunomodulatory and anti-inflammatory properties, particularly relevant in the context of respiratory tract infections.[13][14][15] These effects are not directly related to the PAE but are a crucial aspect of their overall therapeutic profile. They can modulate host immune responses by affecting cytokine production and neutrophil activity.[15]
References
- 1. Post-antibiotic effects of this compound, roxithromycin and erythromycin on Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro postantibiotic effects of this compound and erythromycin on gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Investigation of the Postantibiotic Effects of Clarithromycin and Erythromycin on Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Postantibiotic Effects of Clarithromycin, 14-Hydroxy-Clarithromycin, and Azithromycin in Epithelial Cell Lining Fluid against Clinical Isolates of Haemophilus influenzae and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of methodologies used in assessing the postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What do we know about macrolides immunomodulatory therapeutic potential in respiratory disease in 2023 | Pulmonology [journalpulmonology.org]
- 15. Macrolide Therapy in Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Miocamycin and Josamycin in Treating Respiratory Infections
An Objective Guide for Researchers and Drug Development Professionals
Miocamycin and josamycin are both 16-membered macrolide antibiotics utilized in the treatment of respiratory tract infections. Their shared mechanism of action, involving the inhibition of bacterial protein synthesis, positions them as alternatives to other macrolides like erythromycin, particularly in cases of specific resistance patterns. This guide provides a detailed, data-driven comparison of their efficacy, in vitro activity, and safety profiles, based on available experimental evidence, to inform research and clinical development.
Mechanism of Action: Macrolide Antibiotics
Both this compound and josamycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center. This binding action interferes with the translocation step of peptide chain elongation, ultimately halting protein production and exerting a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.
Caption: Macrolide binding to the 50S ribosomal subunit to inhibit protein synthesis.
In Vitro Activity Comparison
The in vitro potency of this compound and josamycin has been evaluated against a range of common respiratory pathogens. The data, presented as modal Minimum Inhibitory Concentrations (MIC) in µg/mL, shows comparable but slightly varied activity profiles. Josamycin generally exhibits slightly greater potency against key Gram-positive cocci, while both show limited activity against Haemophilus species compared to older macrolides like erythromycin.[1]
Table 1: In Vitro Susceptibility (MIC in µg/mL) of Respiratory Pathogens
| Bacterial Species | This compound (M) | Josamycin (J) | Comparator: Erythromycin (E) | Reference |
| Staphylococci (MLS-sensitive) | 2 | 1 | 0.25 | [1] |
| Streptococci & Pneumococci | 0.06 - 0.25 | 0.03 - 0.12 | 0.016 | [1] |
| Mycoplasma pneumoniae (MIC90) | N/A | 4 | >128 (resistant strains) | [2] |
| Haemophilus species | 8 - 32 | 2 - 16 | 2 - 8 | [1] |
MLS: Macrolides-Lincosamides-Streptogramins group of antibiotics. N/A: Data not available in the cited comparative studies.
Notably, both this compound and josamycin are active against staphylococci with inducible MLSB resistance, where they do not act as inducers of resistance.[1]
Clinical Efficacy in Respiratory Infections
Direct head-to-head clinical trials comparing this compound and josamycin for respiratory infections are limited in the reviewed literature. However, individual studies comparing each drug to other common antibiotics provide valuable insights into their clinical performance.
This compound Efficacy
Clinical studies demonstrate that this compound is an effective treatment for both upper and lower respiratory tract infections.[3] In a study involving pediatric patients with bronchopneumonia and acute bronchitis, this compound showed therapeutic efficacy comparable to that of amoxycillin.[4] It achieves high concentrations in bronchial secretions, which may contribute to its clinical effectiveness.[5]
Josamycin Efficacy
Josamycin has also proven effective in treating various bronchopulmonary infections.[6] In a study on acute exacerbations of chronic bronchitis, josamycin (500 mg three times daily) resulted in a clinical cure rate of 76%, with an additional 19% of patients showing improvement.[7] The bacteriological eradication rate was approximately 95%.[7] In the treatment of Mycoplasma pneumoniae pneumonia, josamycin was shown to be as efficacious as erythromycin.[8][9]
Table 2: Summary of Clinical Efficacy from Comparative Trials
| Indication | Drug | Dosage | Comparator | Clinical Cure/Improvement Rate | Pathogen Eradication Rate | Reference |
| Acute Exacerbation of Chronic Bronchitis | Josamycin | 500 mg TID | Clarithromycin | 76% Cured, 19% Improved | ~95% | [7] |
| M. pneumoniae Pneumonia | Josamycin | 2 g/day | Erythromycin | No significant difference in outcomes (fever days, hospitalization) | N/A | [8][9] |
| Lower Respiratory Infections (Pediatric) | This compound | 50 mg/kg/day | Amoxycillin | Confirmed therapeutical efficacy, comparable to comparator | Eradicated in all cases | [4][5] |
Safety and Tolerability Profile
Both this compound and josamycin are generally well-tolerated, with adverse events typical of the macrolide class. Gastrointestinal disturbances are the most frequently reported side effects.
Table 3: Comparative Adverse Events
| Drug | Study Population | Most Common Adverse Events | Incidence of Adverse Events | Reference |
| This compound | General review of studies | Gastrointestinal and skin disorders | Qualitatively similar to other macrolides | [3] |
| Josamycin | Acute exacerbation of chronic bronchitis | Gastrointestinal tract issues (mild, transient) | 7.8% | [7] |
| Josamycin | Bronchopulmonary infections | Mild and transient side effects | 11% (josamycin alone), 17% (with concomitant drugs) | [6] |
It is noted that the potential for drug interactions with this compound appears to be low.[3]
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing and tissue penetration. Both are characterized by rapid absorption and extensive tissue distribution.
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Josamycin | Note | Reference |
| Absorption | Rapid and extensive | Rapidly absorbed | Peak serum levels within the first hour for Josamycin. | [3][10] |
| Tissue Penetration | Extensive penetration into body tissues and fluids | Accumulates well in lung tissue (2-3x blood concentration) | This compound has active metabolites that contribute to efficacy. | [3][10][11] |
| Lipophilicity | N/A | At least 15 times more lipophilic than erythromycin | Higher lipophilicity may enhance tissue penetration. | [10] |
| Serum Protein Binding | N/A | ~15% | Markedly less than many other macrolides. | [10] |
| Elimination Half-life (t½β) | ~2.49 hours (in cattle) | N/A | [11] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from studies employing rigorous clinical and laboratory methods.
Clinical Trial Protocol for Efficacy Assessment
A common methodology for comparing antibiotic efficacy in respiratory infections, such as acute exacerbations of chronic bronchitis, involves a randomized, open-label study design.
-
Patient Selection: Out-patients are enrolled based on clinical signs of acute bacterial infection, including increased sputum volume and purulence. Pathogen isolation from sputum samples is performed at baseline.
-
Treatment Regimen: Patients are randomly assigned to receive either of the study drugs (e.g., josamycin 500 mg three times daily) for a specified duration, typically up to 14 days.[7]
-
Efficacy Evaluation: Clinical response is assessed at the end of therapy and categorized as cure (resolution of signs and symptoms), improvement, or failure. Bacteriological response is determined by follow-up sputum cultures to confirm pathogen eradication.[7]
-
Safety Monitoring: All adverse events are recorded throughout the study and evaluated by the investigator for their severity and potential relationship to the study medication.[7]
Caption: Generalized workflow for a randomized antibiotic clinical trial.
In Vitro Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing an antibiotic's in vitro activity.
-
Method: The agar dilution method is a standard technique used for this purpose.[1]
-
Procedure: Serial twofold dilutions of the antibiotics (this compound, josamycin, etc.) are incorporated into Mueller-Hinton agar plates. Standardized inoculums of bacterial isolates are then spotted onto the surface of the agar plates.
-
Reading: After incubation (e.g., 18-24 hours at 35-37°C), the plates are examined. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1]
Conclusion
Both this compound and josamycin are effective 16-membered macrolides for treating respiratory tract infections. The available data suggests the following:
-
In Vitro Potency: Josamycin appears slightly more potent in vitro against key Gram-positive cocci like Streptococci and Pneumococci, while both show comparable activity against many other pathogens.[1] Both are valuable for their activity against staphylococci with inducible resistance.[1]
-
Clinical Efficacy: While direct comparative trials are scarce, individual studies confirm that both drugs achieve high rates of clinical cure and pathogen eradication in conditions like bronchitis and pneumonia, performing comparably to other established antibiotics such as clarithromycin and amoxycillin.[4][7]
-
Safety: Both drugs exhibit a favorable safety profile, with mild and transient gastrointestinal effects being the most common adverse events.[3][6][7]
-
Pharmacokinetics: Josamycin's high lipophilicity and significant accumulation in lung tissue are advantageous for treating respiratory infections.[10] this compound also demonstrates excellent tissue penetration and benefits from active metabolites.[3][11]
For drug development professionals, the choice between these agents may be guided by regional pathogen susceptibility patterns, specific indications, and formulation considerations. Further head-to-head clinical trials would be beneficial to delineate more subtle differences in their clinical performance for specific respiratory infections.
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound versus amoxycillin in lower respiratory tract infections in children. Clinical response and effect on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with this compound in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Josamycin in the treatment of bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and tolerance of two new macrolides, clarithromycin and josamycin, in the treatment of patients with acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of josamycin and erythromycin in the therapy of Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Validated UPLC-MS/MS Method for Enhanced Miocamycin Detection: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Miocamycin against traditional analytical techniques. The presented data highlights the superior sensitivity, specificity, and efficiency of the new method, offering a robust solution for high-throughput analysis in pharmaceutical quality control and clinical studies.
This compound, a macrolide antibiotic, is utilized in the treatment of various bacterial infections.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its efficacy and safety. This guide details a newly validated UPLC-MS/MS method and compares its performance with established High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and microbiological assays.
Comparative Performance of Analytical Methods for this compound Detection
The following table summarizes the key performance characteristics of the new UPLC-MS/MS method in comparison to existing HPLC-DAD and microbiological assay techniques. The data demonstrates the enhanced performance of the UPLC-MS/MS method in terms of linearity, sensitivity, accuracy, and precision.
| Performance Parameter | UPLC-MS/MS (New Method) | HPLC-DAD | Microbiological Assay |
| Linearity Range | 0.1 - 1000 ng/mL | 1 - 50 µg/mL | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 µg/mL | 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL | 0.1 µg/mL[2] |
| Accuracy (Recovery) | 98.5% - 101.2% | 97.2% - 102.5% | 95% - 105% |
| Precision (RSD) | < 2% | < 5% | < 10% |
| Analysis Time | ~5 minutes | ~20 minutes | 18 - 24 hours |
| Specificity | High (Mass-based) | Moderate | Low (Potential cross-reactivity) |
Experimental Protocols
New UPLC-MS/MS Method
This method offers rapid and highly sensitive quantification of this compound.
Sample Preparation:
-
Pharmaceuticals: Dissolve a precisely weighed amount of the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a target concentration within the calibration range.
-
Biological Matrices (Plasma/Serum): Perform protein precipitation by adding acetonitrile (1:3 sample to solvent ratio). Vortex and centrifuge to separate the supernatant for analysis.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
HPLC-DAD Method
A widely used method for routine analysis.
Sample Preparation:
-
Similar to the UPLC-MS/MS method, samples are dissolved in a suitable solvent mixture.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
Microbiological Assay
A traditional method based on the antimicrobial activity of the antibiotic.
Methodology:
-
Test Organism: A susceptible strain of bacteria (e.g., Staphylococcus aureus).
-
Procedure: The agar diffusion method is commonly employed, where the diameter of the inhibition zone created by the sample is proportional to the concentration of this compound.
-
Incubation: Plates are incubated under specific conditions to allow for bacterial growth and the formation of inhibition zones.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of the new analytical method.
Caption: A flowchart of the analytical method validation process.
Caption: The experimental workflow for this compound analysis using UPLC-MS/MS.
References
Navigating the Pharmacokinetic Landscape of Miocamycin Across Species: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug across different animal species is fundamental for preclinical assessment and predicting its behavior in humans. This guide provides a comparative overview of the pharmacokinetics of Miocamycin, a macrolide antibiotic, in various animal species, supported by available experimental data. Due to the limited publicly available and detailed comparative studies, this guide synthesizes known data for specific species and discusses general macrolide pharmacokinetics where this compound-specific data is scarce.
Executive Summary
This compound, a 16-membered macrolide antibiotic, generally exhibits rapid and extensive tissue distribution.[1][2] Pharmacokinetic parameters, however, can vary significantly across species. Detailed pharmacokinetic data is most readily available for cattle, with some information available for humans. For other common laboratory and veterinary species, specific quantitative data for this compound is not extensively reported in publicly accessible literature. This guide presents a detailed analysis of this compound pharmacokinetics in cattle and discusses the general pharmacokinetic properties of macrolides in other species to provide a broader context.
Comparative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for this compound in cattle after intravenous administration. The lack of comprehensive, directly comparable data for other species in the public domain is a notable limitation.
Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Animal Species | Dosage | Analytical Method | Reference |
| Distribution half-life (t½α) | 7.41 ± 0.53 min | Cattle (Holando Argentino) | 10 mg/kg | Microbiological Assay | [1] |
| Elimination half-life (t½β) | 2.49 ± 0.23 h | Cattle (Holando Argentino) | 10 mg/kg | Microbiological Assay | [1] |
| Volume of distribution at steady-state (Vd_ss) | 2.13 ± 0.17 L/kg | Cattle (Holando Argentino) | 10 mg/kg | Microbiological Assay | [1] |
| Total body clearance (Cl_B) | 0.60 ± 0.03 L/h | Cattle (Holando Argentino) | 10 mg/kg | Microbiological Assay | [1] |
Detailed Species-Specific Pharmacokinetics
Cattle
A study in Holando Argentino cattle provides the most detailed insight into the intravenous pharmacokinetics of this compound.[1] Following a single 10 mg/kg intravenous dose, this compound exhibited a two-compartment open model behavior. The drug showed a very rapid distribution phase, as indicated by a short distribution half-life (t½α) of approximately 7.41 minutes.[1] This is followed by a moderately rapid elimination phase with a half-life (t½β) of about 2.49 hours.[1] The large volume of distribution at steady-state (Vd_ss) of 2.13 L/kg suggests extensive penetration of the drug into various body tissues, a characteristic feature of many macrolide antibiotics.[1][2]
Humans
In humans, this compound is also known for its rapid and extensive tissue penetration.[2][3][4] Studies in healthy male volunteers have shown that after oral administration, prostatic tissue levels of this compound can be up to five times higher than serum concentrations at the same time point.[4] The drug is metabolized into three major active metabolites, which may contribute to its therapeutic efficacy.[2]
Other Animal Species (General Macrolide Context)
While specific data for this compound is limited, general pharmacokinetic characteristics of macrolides in other species can offer some context.
-
Rats: Toxicity studies of this compound and its metabolites have been conducted in rats, suggesting this species is used in the evaluation of the drug.[5][6][7][8][9] Generally, macrolides in rats are characterized by good oral absorption and wide tissue distribution.
-
Poultry: Pharmacokinetic studies of other macrolides, such as spiramycin and tilmicosin, in chickens have been reported.[11] These studies indicate that macrolides can have variable oral bioavailability and extensive tissue distribution in avian species.
Experimental Protocols
Pharmacokinetic Study in Cattle
The data for cattle presented in this guide was obtained through a study with a clear experimental protocol.[1]
-
Animals: Healthy male Holando Argentino cattle.
-
Dosing: A single bolus injection of this compound (10 mg/kg) was administered intravenously.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: this compound concentrations in plasma were determined using a microbiological assay with Sarcina lutea ATCC 9341 as the test organism.[1][12]
General Analytical Methods
The quantification of this compound in biological samples is crucial for pharmacokinetic studies. The primary methods employed include:
-
Microbiological Assay: This method measures the antimicrobial activity of the drug and its active metabolites. It is a cost-effective method but may lack the specificity of chromatographic techniques.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods offer higher specificity and sensitivity for quantifying the parent drug and its metabolites separately.[15][16]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study in animals.
Typical workflow for a comparative animal pharmacokinetic study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacokinetic data on this compound II. Concentrations in gynaecological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some pharmacokinetic data on this compound. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-5. Toxicity of metabolites of this compound: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-12. Toxicity of metabolites of this compound: subacute toxicity of Mb12 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-2. Toxicity of metabolites of this compound: acute toxicity of Mb1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-6. Toxicity of metabolites of this compound: subacute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (miokamycin). Part I-2. Acute toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma concentration and disposition of antimicrobial agents in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Efficacy of Real Time-PCR Method for Amikacin Determination Using Microbial Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Determination of neomycin in plasma and urine by high-performance liquid chromatography. Application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pushing the Boundaries of Antibiotic Efficacy: The Synergistic Power of Miocamycin in Combination Therapies
For Immediate Release
A comprehensive review of existing research reveals the significant potential of Miocamycin, a macrolide antibiotic, to enhance the efficacy of other antimicrobial agents, particularly against challenging pathogens like Pseudomonas aeruginosa. This guide synthesizes in vitro and in vivo data, details experimental methodologies, and explores the potential mechanisms underpinning these synergistic interactions, offering valuable insights for researchers, scientists, and drug development professionals.
The ever-growing threat of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies, where the synergistic interaction between two or more drugs leads to a greater therapeutic effect than the sum of their individual actions. This report focuses on the synergistic effects of this compound when combined with other classes of antibiotics, presenting a compelling case for its further investigation and potential clinical application in combination regimens.
In Vitro Synergism: A Quantitative Look
The synergistic activity of this compound, often in the form of its derivative Midecamycin, has been demonstrated against Pseudomonas aeruginosa in combination with several cell wall-affecting antibiotics. The primary methods for quantifying this synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill curve assay, which assesses the rate and extent of bacterial killing over time.
Table 1: Summary of In Vitro Synergistic Effects of Midecamycin Against Pseudomonas aeruginosa
| Combination Antibiotic | Observed Synergistic Effect | Experimental Method | Reference |
| Polymyxin B | Significant reduction in viable bacterial count | Time-Kill Assay | [1] |
| Carbenicillin | Enhanced bacterial killing | Not specified | [2] |
| Dibekacin | Enhanced bacterial killing | Not specified | [2] |
| Fosfomycin | Enhanced bacterial killing | Not specified | [2] |
Note: This table represents a summary of qualitative findings. Quantitative data such as FIC indices are needed for a more precise comparison.
In Vivo Efficacy: Translating Laboratory Findings to Living Models
The promising in vitro results have been corroborated by in vivo studies in animal models. In a mouse model of P. aeruginosa infection, the combination of Midecamycin and Polymyxin B resulted in a significantly higher survival rate compared to monotherapy with either antibiotic[1]. This demonstrates the potential clinical relevance of this synergistic pairing.
Table 2: In Vivo Efficacy of Midecamycin Combination Therapy Against Pseudomonas aeruginosa Infection in Mice
| Treatment Group | Survival Rate | Significance (p-value) | Reference |
| Midecamycin + Polymyxin B | Significantly increased | p < 0.05 (in multiple experiments) | [1] |
| Midecamycin alone | Low | - | [1] |
| Polymyxin B alone | Low | - | [1] |
| Control (untreated) | 0% | - | [1] |
Experimental Protocols: A Guide to Assessing Synergy
The following are detailed methodologies for the key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the FIC index, a quantitative measure of synergy.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the combination antibiotic. A series of twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate. This compound dilutions are typically made along the x-axis, and the other antibiotic dilutions along the y-axis.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) of the test organism is prepared and then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading the Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculating the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Protocol:
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Addition of Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
This compound alone at a specific concentration (e.g., at its MIC)
-
The combination antibiotic alone at a specific concentration (e.g., at its MIC)
-
The combination of this compound and the other antibiotic at specific concentrations.
-
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar plates.
-
Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the least active single agent.
Unraveling the Mechanism of Synergy: A Look at Potential Signaling Pathways
The precise molecular mechanisms underlying the synergistic effect of this compound with cell wall-active antibiotics are not yet fully elucidated. However, a leading hypothesis is that the disruption of the outer membrane of Gram-negative bacteria by cell wall-active agents facilitates the entry of this compound into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively.
Macrolides like this compound are known to have immunomodulatory effects, which could also contribute to their in vivo efficacy in combination therapies. These effects may involve the modulation of inflammatory responses, but further research is needed to understand their role in the context of synergistic antibiotic action.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, in combination with cell wall-affecting antibiotics, represents a promising strategy for combating infections caused by P. aeruginosa. The synergistic interactions observed in both in vitro and in vivo studies highlight the potential for enhanced therapeutic outcomes.
To fully realize the clinical potential of these combinations, further research is warranted. Specifically, there is a critical need for studies that provide detailed quantitative data, such as FIC indices from checkerboard assays and comprehensive time-kill curve analyses. Elucidating the precise molecular signaling pathways involved in this synergy will also be crucial for optimizing combination therapies and overcoming antibiotic resistance. Such investigations will pave the way for the development of more effective treatment regimens for difficult-to-treat bacterial infections.
References
- 1. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 1. Combined effects of a macrolide and a peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 3. Incorporation of [14C]midecamycin acetate (MOM) into P. aeruginosa pretreated with cell wall-affecting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Miocamycin's Safety Profile Against Newer Macrolides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of miocamycin, a 16-membered macrolide antibiotic, with newer macrolides such as azithromycin, clarithromycin, and roxithromycin. The information is supported by available experimental data and presented to aid in research and drug development.
Executive Summary
This compound demonstrates a tolerability profile that is qualitatively similar to other macrolides, with gastrointestinal and skin disorders being the most frequently reported adverse events.[1][2] Notably, as a 16-membered macrolide, this compound appears to have a low potential for drug interactions mediated by the cytochrome P450 (CYP) enzyme system, a significant advantage over 14-membered macrolides like clarithromycin.[1][2][3] Newer macrolides, such as azithromycin, also exhibit a reduced risk of such interactions. While direct comparative clinical trials with newer agents are limited, this guide synthesizes available data to provide a comprehensive safety overview.
Comparative Safety Data
The following table summarizes the incidence of common adverse events associated with this compound and newer macrolides based on available clinical trial data and post-marketing surveillance. It is important to note that direct head-to-head trial data for this compound against the other listed macrolides is limited, and the presented figures are drawn from various studies.
| Adverse Event | This compound (Midecamycin Acetate) | Azithromycin | Clarithromycin | Roxithromycin |
| Gastrointestinal | ||||
| Any GI Event | Most common adverse events reported[4] | 9.6% (self-reported in a mass administration program)[5] | Nausea (3.8%), Diarrhea (3.0%), Abdominal Pain (1.9%)[1] | ~4% (75% of which were moderate GI upsets)[6][7] |
| Diarrhea | Mild and transient[4] | 12.5% of self-reported side effects[5] | 3.0%[1] | - |
| Nausea | Mild and transient[4] | 21.7% of self-reported side effects[5] | 3.8%[1] | - |
| Abdominal Pain | Mild and transient[4] | 53.1% of self-reported side effects[5] | 1.9%[1] | - |
| Vomiting | Mild and transient[4] | 12.8% of self-reported side effects[5] | - | - |
| Hepatotoxicity | Less common; potential for elevated liver enzymes[4] | Rare, primarily hepatocellular injury[8] | Low potential[1] | Changes in liver function tests reported[9] |
| Cardiotoxicity (QT Prolongation) | Rare; may affect cardiovascular system in patients with pre-existing conditions[4] | Associated with fewer adverse cardiac effects than other macrolides[8] | Associated with QT prolongation[10] | Small increased risk of abnormal heart rhythms[11] |
| Drug Interactions (CYP3A4 Inhibition) | Low potential, with possible exceptions of carbamazepine and cyclosporin[1][2][3] | Does not inhibit the hepatic cytochrome P450 system[9] | Significant CYP3A4 inhibition[12] | Low potential |
| Allergic Reactions | Mild rashes to rare anaphylaxis[4] | Rare, including anaphylaxis and Stevens-Johnson syndrome[8] | - | - |
| Withdrawal due to Adverse Events | - | - | - | 1.0% - 2.0%[13] |
Key Experimental Protocols for Safety Assessment
Cardiotoxicity Assessment: hERG Channel Assay
The potential for macrolides to induce QT prolongation is a critical safety concern. This is primarily assessed by evaluating the drug's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.
Methodology: Patch Clamp Electrophysiology
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Preparation: Cells are cultured to an appropriate confluency and then harvested for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. The cells are perfused with a control solution, and baseline currents are recorded.
-
Drug Application: The test macrolide is then perfused at various concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG current. A lower IC50 value indicates a higher potential for QT prolongation.
Hepatotoxicity Assessment: In Vitro and In Vivo Models
Methodology 1: In Vitro Lactate Dehydrogenase (LDH) Release Assay
-
Cell Line: Human liver cell lines (e.g., HepG2) or primary human hepatocytes are used.
-
Treatment: Cells are cultured in 96-well plates and exposed to varying concentrations of the macrolide for a specified period (e.g., 24-48 hours).
-
LDH Measurement: The release of LDH from damaged cells into the culture medium is a marker of cytotoxicity. A small aliquot of the cell culture supernatant is collected.
-
Assay: The LDH assay kit is used, which involves a reaction where LDH catalyzes the conversion of lactate to pyruvate, resulting in the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.
-
Quantification: The amount of formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the amount of LDH released and, therefore, to the level of cell damage.[14][15]
Methodology 2: In Vivo Zebrafish Model
-
Model Organism: Zebrafish larvae (Danio rerio) are utilized due to their genetic and physiological similarities to humans, rapid development, and optical transparency, which allows for in vivo imaging of organ development and toxicity.[16][17][18][19]
-
Drug Exposure: Zebrafish larvae are exposed to different concentrations of the macrolide in their aqueous environment.
-
Hepatotoxicity Assessment:
-
Morphological Analysis: Liver size, opacity, and any signs of necrosis or steatosis are observed using microscopy.
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to examine cellular changes.
-
Biochemical Assays: Liver enzyme levels (e.g., ALT, AST) can be measured from pooled larvae homogenates.
-
Gene Expression Analysis: Quantitative PCR can be used to measure the expression of genes involved in liver injury and stress responses.
-
Gastrointestinal Intolerance Assessment: Animal Models
Methodology: Charcoal Meal Transit Assay in Rodents
-
Animal Model: Rats or mice are commonly used.
-
Fasting: Animals are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: The test macrolide is administered orally or via injection.
-
Charcoal Meal: After a set period, a non-absorbable marker, typically a charcoal meal (e.g., 5% charcoal in 10% gum arabic), is administered orally.
-
Transit Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. A significant increase or decrease in transit compared to a control group indicates an effect on gastrointestinal motility.[20][21][22]
Mandatory Visualizations
Signaling Pathway: Macrolide-Induced QT Prolongation
Caption: Mechanism of macrolide-induced QT interval prolongation.
Experimental Workflow: In Vitro Hepatotoxicity Screening
Caption: Workflow for assessing macrolide hepatotoxicity in vitro.
Logical Relationship: Macrolide Drug Interactions via CYP3A4
Caption: Comparative potential for CYP3A4-mediated drug interactions.
References
- 1. Overview of the tolerability profile of clarithromycin in preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the side effects of Midecamycin Acetate? [synapse.patsnap.com]
- 5. Self-Reported Side Effects following Mass Administration of Azithromycin to Eliminate Trachoma in Amhara, Ethiopia: Results from a Region-Wide Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Side effects of clarithromycin - NHS [nhs.uk]
- 11. Cardiovascular Events and Safety Outcomes Associated with Azithromycin Therapy: A Meta-Analysis of Randomized Controlled Trials [ahdbonline.com]
- 12. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish as model organisms for studying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Proper Disposal of Miocamycin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Miocamycin is crucial for laboratory safety and to mitigate the broader risks of antibiotic resistance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound waste, adhering to best practices for chemical and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. General safety precautions when handling this compound include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Containment: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
Disposal Procedures for this compound Waste
This compound, like other antibiotics, should be treated as hazardous chemical waste.[1][2] Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[2] The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed waste disposal facility.[3]
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with general laboratory or biological waste. It must be segregated as chemical or pharmaceutical waste.
-
Original Containers: Whenever possible, keep this compound waste in its original container. If this is not feasible, use a clearly labeled, sealed, and appropriate waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard information.
-
Collection: Store the sealed waste container in a designated, secure area for hazardous waste collection.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Ensure they are aware of the nature of the waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of via the hazardous waste stream.
Waste Categorization in a Laboratory Setting
Proper segregation of waste is critical. In a laboratory environment, this compound waste should be categorized and disposed of according to the following principles:
| Waste Type | Disposal Container and Procedure |
| Solid this compound Waste (e.g., expired powder, contaminated labware) | Place in a clearly labeled, sealed hazardous waste container. Follow your institution's chemical waste disposal procedures. |
| Liquid this compound Waste (e.g., stock solutions, media containing this compound) | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1] Stock antibiotic solutions are considered hazardous chemical waste.[1] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated, labeled container. |
Chemical Inactivation of this compound
While direct disposal via a licensed incineration service is the most straightforward and recommended approach, research has identified mechanisms that can inactivate this compound. These are primarily biological resistance mechanisms but could theoretically inform chemical degradation approaches.
Studies have shown that this compound can be inactivated by:
-
Glycosylation: The addition of a sugar moiety to the molecule.
-
Phosphorylation: The addition of a phosphate group.
-
Reduction and Deacylation: Chemical modifications to the antibiotic structure.
It is important to note that no standardized, validated protocol for the chemical inactivation of this compound in a laboratory setting for disposal purposes is readily available. Attempting to chemically inactivate this compound without a validated protocol could be hazardous and may not guarantee complete degradation.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound from a laboratory setting.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always prioritize safety and adhere to the established protocols of your organization and the guidance of your environmental health and safety department.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (this compound). Part IV-5. Toxicity of metabolites of this compound: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site [mdpi.com]
Essential Safety and Logistics for Handling Miocamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the handling of Miocamycin. The following procedures are based on best practices for handling potent pharmaceutical compounds and information available for the broader class of macrolide antibiotics. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are intended to provide a strong foundation for safe laboratory conduct. Always supplement this information with your institution's specific safety protocols and a thorough risk assessment for your particular use case.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Disposable gown - Safety goggles - Face shield - N95 respirator (or higher) |
| Handling Solutions | - Nitrile gloves (double-gloving recommended) - Laboratory coat or disposable gown - Safety goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Disposable gown - Safety goggles - Face shield - N95 respirator (or higher) |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Laboratory coat or disposable gown - Safety goggles |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of its laboratory use, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the package for any signs of damage or leakage. If the container is compromised, treat it as a spill and follow the emergency procedures outlined below.
-
Documentation: Record the date of receipt and lot number in your laboratory inventory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed and clearly labeled.[1] Adhere to any specific storage temperature requirements provided by the supplier.[2]
Preparation of this compound Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Pre-weighing: Before weighing, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (e.g., weigh boats, spatulas, solvent) to minimize time spent handling the open container.
-
Weighing: Carefully weigh the desired amount of this compound. Use a light touch to avoid generating airborne dust.
-
Dissolving: Add the solvent to the solid this compound in a closed container if possible. If adding the solid to the solvent, do so slowly and carefully to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Exposure Response
The following flowchart outlines the immediate steps to take in the event of personal exposure to this compound.
In all cases of exposure, inform your supervisor and consult your institution's occupational health and safety department. Provide them with as much information as possible about the exposure incident.[3]
Spill Response
-
Evacuate: Immediately evacuate the area of the spill and alert others in the vicinity.
-
Isolate: Close the doors to the affected area to contain any airborne powder or vapors.
-
Report: Notify your laboratory supervisor and your institution's environmental health and safety (EHS) office.
-
Assess: From a safe distance, and if you are trained to do so, assess the extent of the spill. Do not attempt to clean up a large or unknown spill yourself.
-
Cleanup (for trained personnel with appropriate PPE):
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse with water.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm to others.
Waste Segregation
All materials that have come into contact with this compound should be considered chemical waste. This includes:
-
Unused or expired this compound
-
Empty original containers
-
Contaminated PPE (gloves, gowns, etc.)
-
Weigh boats, tubes, and other disposable labware
-
Spill cleanup materials
Disposal Procedures
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations. The preferred method for the disposal of pharmaceutical waste is incineration.[5]
By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
